Technical Documentation Center

N-Methylcytisine hydriodide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methylcytisine hydriodide
  • CAS: 20013-22-3

Core Science & Biosynthesis

Foundational

N-Methylcytisine Hydriodide: Mechanism of Action and Pharmacological Profile at Nicotinic Acetylcholine Receptors

Executive Summary N-Methylcytisine hydriodide (Caulophylline hydriodide) is a well-characterized tricyclic quinolizidine alkaloid and a direct derivative of the naturally occurring compound cytisine[1]. While cytisine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylcytisine hydriodide (Caulophylline hydriodide) is a well-characterized tricyclic quinolizidine alkaloid and a direct derivative of the naturally occurring compound cytisine[1]. While cytisine is renowned as a potent partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), the N-methylation of its secondary amine fundamentally alters its pharmacological profile, shifting it toward lower affinity and diminished functional efficacy across mammalian nAChR subtypes[2]. This technical guide provides an in-depth analysis of N-Methylcytisine hydriodide’s receptor pharmacology, structural dynamics, and the self-validating experimental methodologies required to characterize its mechanism of action.

Chemical Identity and Structural Context

  • Chemical Name: (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one hydriodide[3].

  • CAS Number: 20013-22-3[3].

  • Molecular Weight: 332.18 g/mol [4].

  • Salt Form Rationale: The hydriodide salt form is utilized to maximize aqueous solubility, a critical requirement for maintaining stable concentrations in physiological buffers during in vitro assays such as patch-clamp electrophysiology and radioligand binding.

Structural Significance: The secondary amine within the diazocine ring of cytisine acts as a critical hydrogen-bond donor, interacting directly with a conserved tryptophan residue in the nAChR orthosteric binding pocket. The substitution of this proton with a methyl group in N-Methylcytisine introduces steric bulk and eliminates this specific hydrogen-bonding capability. Consequently, the ligand adopts a suboptimal orientation within the binding cleft, which explains its reduced affinity and efficacy[5].

Receptor Pharmacology and Binding Kinetics

The binding profile of N-Methylcytisine is highly dependent on the species and the specific nAChR subunit composition.

  • Invertebrate Models: In lower organisms, the structural constraints of the nAChR binding pocket are more accommodating to the N-methyl group. In preparations from squid optical ganglia, N-Methylcytisine demonstrates high affinity, with a dissociation constant ( Kd​ ) of 50 nM[6],[1].

  • Mammalian Receptors: In mammalian systems, N-methylation results in a marked decrease in affinity[2]. At the α4β2 subtype—the predominant nAChR in the central nervous system associated with dopamine modulation—N-Methylcytisine exhibits a Ki​ of approximately 340 nM[7]. This is a significant reduction compared to cytisine, which binds the same receptor with sub-nanomolar to low-nanomolar affinity ( Ki​ ≈ 0.45 - 2.4 nM)[8].

  • Structure-Activity Relationship (SAR): The loss of affinity due to N-methylation can be rescued via compensatory structural modifications. For instance, halogenation at the C-3 position of the pyridone ring (e.g., N-methyl-3-bromocytisine) enhances hydrophobic interactions within the binding pocket, restoring high affinity for the α4β2 subtype ( Ki​ = 1.37 nM)[9].

Quantitative Data: Comparative Binding Affinities
Receptor Subtype / PreparationLigandBinding Affinity ( Ki​ / Kd​ )Pharmacological Action
Squid Optical Ganglia nAChRN-Methylcytisine Kd​ = 50 nMAgonist
Mammalian α4β2 nAChRCytisine Ki​ ≈ 1.0 - 2.4 nMPotent Partial Agonist
Mammalian α4β2 nAChRN-Methylcytisine Ki​ ≈ 340 nMWeak Partial Agonist / Antagonist
Mammalian α4β2 nAChRN-Methyl-3-bromocytisine Ki​ = 1.37 nMHigh-Affinity Ligand

Mechanism of Action at α4β2 nAChRs

At mammalian α4β2 receptors, N-Methylcytisine hydriodide functions primarily as a low-efficacy partial agonist or weak competitive antagonist[2],[10].

  • Orthosteric Competition: The ligand competes with endogenous acetylcholine (ACh) for the canonical binding sites located at the interfaces of the α4 and β2 subunits.

  • Suboptimal Channel Gating: Because the N-methyl group prevents optimal closure of the receptor's C-loop (a structural requirement for full channel activation), the ligand-induced conformational change couples weakly to the channel pore.

  • Physiological Outcome: This weak coupling results in a drastically reduced open probability of the ion channel. Consequently, Na+ and Ca2+ influx is attenuated, leading to minimal membrane depolarization and a dampened release of downstream neurotransmitters, such as dopamine, compared to full agonists[2].

nAChR_Signaling NMC N-Methylcytisine Hydriodide Receptor α4β2 nAChR (Orthosteric Site) NMC->Receptor Binds (Ki ~340 nM) ConformationalChange Receptor Conformational Change (Partial Channel Opening) Receptor->ConformationalChange Weak Coupling IonInflux Na+ / Ca2+ Influx ConformationalChange->IonInflux Channel Gating Depolarization Membrane Depolarization IonInflux->Depolarization Cation Entry NTRelease Modulation of Dopamine Release Depolarization->NTRelease Synaptic Transmission

Mechanism of α4β2 nAChR partial activation by N-Methylcytisine.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when characterizing compounds like N-Methylcytisine hydriodide, experimental workflows must integrate self-validating controls and strictly optimized physical parameters.

Protocol 1: Radioligand Competitive Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of N-Methylcytisine hydriodide at α4β2 nAChRs. Causality & Logic: [3H] -Cytisine is utilized as the radiotracer due to its high specific activity and sub-nanomolar affinity. Because N-Methylcytisine has a relatively fast off-rate (due to its lower affinity), the assay demands rapid filtration and ice-cold washing to prevent ligand dissociation during the separation phase.

  • Membrane Preparation: Homogenize rat forebrain tissue or stably transfected HEK293-α4β2 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining 4°C prevents proteolytic degradation and preserves the native conformational state of the receptor.

  • Incubation: Mix 50 µg of membrane protein with 1 nM [3H] -Cytisine and varying concentrations of N-Methylcytisine hydriodide (10 pM to 100 µM).

    • Validation Check: Include parallel control wells containing 10 µM unlabeled nicotine to define non-specific binding (NSB).

  • Equilibration: Incubate the mixture at 4°C for 2 hours. Causality: Low-temperature incubation slows reaction kinetics, ensuring that steady-state equilibrium is achieved without triggering receptor desensitization.

  • Rapid Filtration: Terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged alkaloid ligands from binding non-specifically to the filter matrix.

  • Washing: Wash filters rapidly (3 × 3 mL) with ice-cold Tris-HCl buffer to trap the receptor-ligand complexes while flushing out unbound radioligand.

  • Quantification: Extract the retained radioactivity using a liquid scintillation cocktail and calculate the IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (Rat Brain) Incubation Incubation (Ligand + Receptor) Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (Ki Calculation) Scintillation->Analysis

Step-by-step radioligand binding assay workflow for determining nAChR affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Assess the functional efficacy (agonist vs. antagonist behavior) of N-Methylcytisine hydriodide. Causality & Logic: nAChRs desensitize on a millisecond timescale. Therefore, slow application of a ligand will result in a truncated or entirely absent peak current.

  • Cell Preparation: Voltage-clamp HEK293-α4β2 cells at a holding potential of -70 mV. Causality: This mimics the physiological resting membrane potential, ensuring a strong inward electrochemical driving force for Na+ and Ca2+ .

  • Rapid Perfusion: Apply N-Methylcytisine hydriodide using a piezoelectric or gravity-fed rapid exchange system (<20 ms exchange time) to capture the true peak inward current before desensitization occurs.

  • Co-application (Antagonism Check): To confirm its weak partial agonist/antagonist profile, co-apply an EC50​ concentration of ACh alongside N-Methylcytisine. A reduction in the expected ACh-induced current validates that N-Methylcytisine is competitively occupying the orthosteric site without fully opening the channel[10].

Conclusion

N-Methylcytisine hydriodide serves as a vital pharmacological probe for mapping the steric and electronic requirements of the nAChR orthosteric binding site. The addition of a single methyl group to the cytisine scaffold drastically alters receptor coupling, transforming a potent partial agonist into a low-affinity, weak-efficacy ligand. Understanding these structure-activity relationships provides drug development professionals with the mechanistic blueprint required to rationally design highly selective nAChR modulators for neurological and neurodegenerative disorders.

References

  • [6] [N-methylcytisine--a selective ligand of nicotinic receptors of acetylcholine in the CNS]. Biull Eksp Biol Med. Source: nih.gov. URL:

  • [7] N-Methylcytisine's Interaction with Nicotinic Acetylcholine Receptors. Source: benchchem.com. URL:

  • [1] nicotinic acetylcholine receptors (nAChRs) | MedChemExpress (MCE) Life Science Reagents. Source: medchemexpress.com. URL:

  • [2] Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Source: if-pan.krakow.pl. URL:

  • [4] 12-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5 ... - PubChem. Source: nih.gov. URL:

  • [3] (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one hydriodide | 20013-22-3. Source: chemicalbook.com. URL:

  • [8] Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Source: if-pan.krakow.pl. URL:

  • [5] Synthesis, Binding, and Modeling Studies of New Cytisine Derivatives, as Ligands for Neuronal Nicotinic Acetylcholine Receptor Subtypes. Source: acs.org. URL:

  • [9] Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. Source: uni-bonn.de. URL:

  • [10] C3-halogenation of cytisine generates potent and efficacious ligands. Source: ovid.com. URL:

Sources

Exploratory

N-Methylcytisine Hydriodide: Structural Elucidation, Molecular Weight, and Pharmacological Profiling

Executive Summary As a Senior Application Scientist, selecting the correct chemical form of a pharmacological probe is the foundational step in any robust drug development workflow. N-Methylcytisine hydriodide (also know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, selecting the correct chemical form of a pharmacological probe is the foundational step in any robust drug development workflow. N-Methylcytisine hydriodide (also known as caulophylline hydriodide) is a highly stable, water-soluble salt of the naturally occurring tricyclic quinolizidine alkaloid, N-methylcytisine[1][2].

While the free base form of N-methylcytisine is a potent partial agonist at nicotinic acetylcholine receptors (nAChRs)[3][4], its utility in rigorous in vitro and in vivo assays is often bottlenecked by oxidative instability and poor aqueous dissolution. By utilizing the hydriodide salt, researchers ensure stoichiometric precision, extended shelf-life, and immediate bioavailability in physiological buffers. This whitepaper provides an in-depth technical breakdown of its molecular properties, receptor binding mechanisms, and self-validating analytical protocols.

Chemical Structure & Physicochemical Properties

Structural Causality and Salt Selection

The core structure of N-methylcytisine consists of a rigid tricyclic quinolizidine scaffold. This rigidity is pharmacophorically essential: it locks the spatial distance between the basic tertiary amine and the pyridone carbonyl oxygen, perfectly mimicking the acetylcholine pharmacophore required for nAChR binding[5].

Why the hydriodide salt? Alkaloidal free bases are susceptible to atmospheric oxidation and exhibit poor dissolution kinetics. Precipitating N-methylcytisine with hydriodic acid (HI) generates a highly crystalline, thermodynamically stable salt (CAS: 20013-22-3)[1]. The addition of the hydriodide counterion increases the molecular weight from 204.27 g/mol (free base) to 332.18 g/mol (salt)[6][7]. This mass difference must be rigorously accounted for when calculating molarities for dose-response curves to prevent systematic dosing errors.

Quantitative Data Summary
PropertyValueSource / Grounding
Compound Name N-Methylcytisine hydriodide[1]
Synonyms Caulophylline hydriodide[2]
CAS Number (Salt) 20013-22-3[1][2]
Molecular Formula C12H16N2O · HI[2]
Molecular Weight (Salt) 332.18 g/mol [2][7]
Molecular Weight (Base) 204.27 g/mol [6][8]
Base pKa 7.04[5]
Primary Target nAChR (α4β2, α7 subtypes)[3][9]

Pharmacological Mechanisms: nAChR Modulation

N-Methylcytisine binds selectively to nAChRs in the central nervous system, displaying high affinity (e.g., Kd​=50 nM in optical ganglia models)[3]. It acts primarily as a partial agonist at the α4β2 and α7 nAChR subtypes, which are critical targets in neuropsychiatric and neurodegenerative disease research[4][9].

Mechanistic Insight: Interestingly, N-methylcytisine hydroiodide exhibits lower systemic toxicity compared to its parent compound, cytisine[5]. This is driven by a fundamental physicochemical difference: the acid dissociation constant (pKa). N-methylcytisine has a lower pKa (7.04) compared to cytisine (7.92)[5]. At a physiological pH of 7.4, a larger fraction of N-methylcytisine remains unprotonated. Because these alkaloids are primarily active as their N-protonated cations at the receptor site, this shift in the ionization equilibrium directly modulates its binding kinetics and blood-brain barrier penetration profile[5][10].

Pathway LIG N-Methylcytisine Hydriodide (Protonated Cation) REC nAChR (α4β2 / α7) Receptor Binding LIG->REC Partial Agonism ION Na+/Ca2+ Ion Channel Opening & Influx REC->ION Conformational Change DEP Membrane Depolarization ION->DEP EFF Downstream Effects (Dopamine Release / Anti-inflammatory) DEP->EFF

Fig 1. N-Methylcytisine nAChR binding and downstream signaling cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks. Below are the field-proven methodologies for validating the structure and pharmacological activity of N-methylcytisine hydriodide.

LC-MS Validation of Molecular Weight

Objective: Confirm the molecular weight of the N-methylcytisine hydriodide salt (332.18 g/mol ) and its active free base (204.27 g/mol ). Causality & Self-Validation: We utilize positive electrospray ionization (ESI+). In solution, the hydriodide salt dissociates. The mass spectrometer will detect the protonated base [M+H]+ at m/z 205.27. To make this self-validating, an internal standard (e.g., cytisine, [M+H]+ m/z 191.24) is spiked into the sample to verify ionization efficiency and mass accuracy simultaneously.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of N-methylcytisine hydriodide in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Rationale: Ensures complete dissociation of the iodide counterion while maintaining the alkaloid in solution.

  • Acidification: Add 0.1% Formic Acid. Rationale: Forces the protonation of the tertiary amine, maximizing the [M+H]+ signal in ESI+.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5-95% Acetonitrile over 10 minutes.

  • Detection: Scan m/z 100-500. Extract the chromatogram specifically for m/z 205.27.

  • Validation Check: Switch to negative mode (ESI-) to confirm the presence of the iodide ion at m/z 126.9, definitively proving the salt form.

In Vitro Radioligand Binding Assay (nAChR Affinity)

Objective: Determine the binding affinity ( Ki​ ) of N-methylcytisine for α4β2 nAChRs. Causality & Self-Validation: Using [3H] -epibatidine as a competitive radioligand allows us to measure displacement by N-methylcytisine. Nonspecific binding is determined by adding an excess of unlabeled nicotine (10 µM). This creates a self-contained validation loop ensuring the observed displacement is strictly receptor-specific.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain cortical membranes (rich in α4β2 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Maintains physiological pH where N-methylcytisine exists in its natural equilibrium of protonated and unprotonated states.

  • Incubation: Combine 100 µg of membrane protein with 0.5 nM [3H] -epibatidine and varying concentrations of N-methylcytisine hydriodide (1 nM to 100 µM).

  • Equilibration: Incubate at room temperature for exactly 2 hours. Rationale: Allows the competitive binding kinetics to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate nonspecific lipid binding). Wash 3x with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow PREP Sample Prep (Hydriodide Salt) LCMS LC-MS Analysis (Base m/z: 205.27) PREP->LCMS Structural BIND Receptor Assay (Radioligand Disp.) PREP->BIND Functional VAL Data Integration & Validation LCMS->VAL BIND->VAL

Fig 2. Self-validating analytical workflow for N-Methylcytisine hydriodide characterization.

Sources

Foundational

Whitepaper: Blood-Brain Barrier Permeability and Pharmacokinetics of N-Methylcytisine Hydriodide

Executive Summary N-Methylcytisine is a naturally occurring quinolizidine alkaloid and a potent agonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes[1]. In preclinical drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylcytisine is a naturally occurring quinolizidine alkaloid and a potent agonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes[1]. In preclinical drug development, evaluating the central nervous system (CNS) penetrance of neuroactive compounds is paramount. While the free-base form of N-methylcytisine is pharmacologically active, it is highly susceptible to oxidative degradation and exhibits limited aqueous solubility. To circumvent this, the compound is frequently synthesized and administered as N-Methylcytisine hydriodide (CAS: 20013-22-3) .

This technical guide provides an in-depth analysis of the physicochemical dynamics that govern the blood-brain barrier (BBB) permeability of N-Methylcytisine hydriodide. Furthermore, it details self-validating in vitro and in vivo experimental workflows designed to accurately quantify its neuropharmacokinetic profile.

Physicochemical Dynamics: The Salt-to-Base Transition

From an application perspective, the choice of the hydriodide salt is a deliberate formulation strategy. The bulky iodide counterion stabilizes the alkaloid crystal lattice, ensuring long-term bench stability and facilitating dissolution in aqueous vehicles for intravenous (IV) or oral administration.

However, salts do not cross the BBB. The permeability of N-Methylcytisine relies on a physiological pH-driven equilibrium. Upon entering the bloodstream (pH 7.4), the hydriodide salt dissociates. The tertiary amine of N-methylcytisine partially deprotonates into its unionized, free-base form.

Causality of Permeation: The unionized free base is the sole species capable of passive transcellular diffusion across the lipophilic endothelial cells of the BBB. N-methylcytisine exhibits a LogP of approximately 0.46 and a Topological Polar Surface Area (TPSA) of 25.24 Ų[2][3]. According to Lipinski’s Rules and CNS-penetrance models, a TPSA under 90 Ų and a LogP between 0 and 3 are highly predictive of excellent passive BBB diffusion. Positron Emission Tomography (PET) studies utilizing [11C]N-methylcytisine have empirically confirmed its rapid penetration into the brain parenchyma[4].

Neuropharmacological Targets & BBB Transport Mechanism

Once the free base partitions across the endothelial tight junctions, it enters the brain interstitial fluid (ISF). Here, it engages with presynaptic and postsynaptic nAChRs, modulating the release of neurotransmitters such as dopamine[1].

Mechanism of N-Methylcytisine BBB penetration and nAChR activation.

Self-Validating Experimental Methodologies

To rigorously quantify the BBB permeability of N-Methylcytisine hydriodide, researchers must employ orthogonal assays. The following protocols are engineered as self-validating systems to eliminate false positives caused by membrane rupture or tissue binding artifacts.

In Vitro Assessment: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) is ideal for isolating the passive diffusion component of N-methylcytisine.

  • Why PAMPA over Caco-2? Caco-2 cells overexpress efflux transporters (e.g., P-gp) in a ratio that mimics the gut, not the brain. PAMPA-BBB utilizes specific porcine brain lipids to accurately model the cerebral endothelium.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) of the donor plate with 4 µL of Porcine Brain Lipid (PBL) extract (20 mg/mL dissolved in dodecane).

  • Donor Solution Formulation: Dissolve N-Methylcytisine hydriodide in DMSO, then dilute into PBS (pH 7.4) to a final concentration of 10 µM. Ensure final DMSO concentration is <1% to prevent lipid dissolution.

  • Internal Validation (Critical Step): Spike the donor solution with 10 µM Lucifer Yellow. Causality: Lucifer Yellow is a paracellular marker with near-zero transcellular permeability. If LC-MS/MS detects Lucifer Yellow in the acceptor well, the artificial lipid membrane has ruptured, and the data point must be discarded.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 4 hours without agitation to maintain the Unstirred Water Layer (UWL), which simulates physiological boundary layers.

  • Quantification: Disassemble the plates and quantify N-methylcytisine in both compartments using LC-MS/MS[5]. Calculate the effective permeability ( Pe​ ). Run Verapamil (high permeability) and Atenolol (low permeability) in parallel as system controls.

In Vivo Assessment: Brain Microdialysis & LC-MS/MS

While whole-brain homogenate assays measure total drug, they fail to distinguish between drug bound to brain lipids and free drug. Brain microdialysis specifically measures the unbound drug in the interstitial fluid ( Kp,uu,brain​ ), which is the pharmacologically active fraction.

Workflow for in vivo assessment of unbound N-Methylcytisine brain penetrance.

Step-by-Step Methodology:

  • Stereotaxic Implantation: Implant a concentric microdialysis probe (20 kDa cutoff) into the striatum of anesthetized rodents. Allow 24 hours for recovery to ensure the BBB re-seals post-surgical trauma.

  • Retrodialysis Calibration (Self-Validation): Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a known concentration of a deuterated internal standard at 1 µL/min. Causality: Probe recovery varies dynamically in living tissue. By measuring the loss of the standard into the brain, you calculate the exact in vivo probe recovery rate, allowing for accurate back-calculation of actual ISF concentrations.

  • Dosing: Administer N-Methylcytisine hydriodide (e.g., 1 mg/kg, IV). Intravenous dosing bypasses first-pass metabolism, providing a clear view of plasma-to-brain partitioning.

  • Sampling & Analysis: Collect dialysate and matched plasma samples every 15 minutes for 3 hours. Quantify via LC-MS/MS. A Kp,uu,brain​ value approaching 1.0 indicates unrestricted free diffusion across the BBB.

Quantitative Physicochemical & Permeability Data

The methylation of cytisine to N-methylcytisine slightly increases lipophilicity (LogP) and reduces the polar surface area, optimizing the molecule for CNS penetration. Table 1 summarizes these critical parameters.

Table 1: Comparative Physicochemical Profiling

ParameterCytisineN-MethylcytisineN-Methylcytisine Hydriodide
CAS Number 485-35-8486-86-220013-22-3
Molecular Weight 190.24 g/mol 204.27 g/mol 332.18 g/mol
LogP 0.060.46N/A (Salt Form)
TPSA 32.59 Ų25.24 ŲN/A (Salt Form)
Receptor Target α4β2 (Partial Agonist)α4β2 / α7 (Agonist)Dissociates to active base
BBB Permeability HighHighHigh (post-dissociation)

(Data synthesized from structural databases and primary literature[1][2][3])

Conclusion

N-Methylcytisine hydriodide is a highly stable, formulation-friendly salt that effectively delivers the neuroactive N-methylcytisine free base into the systemic circulation. Driven by a favorable LogP and low TPSA, the free base readily traverses the blood-brain barrier via passive transcellular diffusion to engage central nAChRs. For drug development professionals, utilizing self-validating assays like PAMPA-BBB with paracellular markers, and in vivo microdialysis with retrodialysis calibration, ensures the generation of high-fidelity, actionable pharmacokinetic data.

References

  • [1] (-)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews, American Chemical Society (ACS).

  • [4] Synthesis of Analogues of (-)-Cytisine for in Vivo Studies of Nicotinic Receptors Using Positron Emission Tomography. Organic Letters, American Chemical Society (ACS).

  • [3] Methylcytisine Alkaloid Potentially Active Against Dengue Virus: A Molecular Docking Study and Electronic Structural Characterization. Granthaalayah Publication.

  • [5] Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. ResearchGate.

  • [2] Chemistry Ingredient N-methylcytisine Details. Traditional Chinese Medicine Systems Pharmacology Database (TCMSTD).

Sources

Exploratory

N-Methylcytisine Hydriodide: Phytochemical Reservoirs, Biosynthetic Pathways, and Isolation Methodologies

Executive Overview N-Methylcytisine (also known as caulophylline) is a potent tricyclic quinolizidine alkaloid primarily synthesized by plants within the Fabaceae and Berberidaceae families [[1]](). As a selective agonis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-Methylcytisine (also known as caulophylline) is a potent tricyclic quinolizidine alkaloid primarily synthesized by plants within the Fabaceae and Berberidaceae families [[1]](). As a selective agonist for nicotinic acetylcholine receptors (nAChRs) in the central nervous system, it has garnered significant interest in neuropharmacology and drug development . In laboratory settings, the freebase form of N-methylcytisine is susceptible to oxidative degradation and exhibits poor aqueous solubility. Consequently, it is frequently formulated as a hydriodide salt (N-methylcytisine hydriodide). The incorporation of hydriodic acid (HI) yields a highly ordered, stable crystal lattice ideal for X-ray crystallography, long-term shelf stability, and precise dosing in aqueous biological assays.

This technical guide provides an in-depth analysis of the natural plant sources of N-methylcytisine, elucidates its enzymatic biosynthesis pathway, and establishes a self-validating experimental protocol for its extraction, purification, and hydriodide salt formulation.

Phytochemical Reservoirs and Quantitative Yields

Quinolizidine alkaloids serve as a chemical defense mechanism against herbivores and pathogens 2. N-methylcytisine is predominantly localized in the seeds, roots, and leaves of specific genera. The concentration of this alkaloid varies significantly based on environmental stressors, species genetics, and the anatomical part of the plant harvested 3.

The following table summarizes the primary natural sources and their respective quantitative data:

Plant SpeciesCommon NamePrimary Tissue SourceN-Methylcytisine ConcentrationPharmacological Context
Caulophyllum thalictroides Blue CohoshRoots / Rhizomes5 – 850 ppm (0.005 – 0.85 mg/g)Historically used as an oxytocic agent; known to cause uterine contractions 4.
Laburnum anagyroides Golden RainSeeds / Leaves~0.6 – 1.5 mg/gCo-occurs heavily with cytisine; exhibits anti-inflammatory properties .
Sophora alopecuroides SophoraRoots / Seeds~1.2 – 2.0 mg/gExtracted alongside matrine and oxymatrine; utilized in traditional medicine 5.

Biosynthetic Pathway of N-Methylcytisine

The biosynthesis of quinolizidine alkaloids is intricately tied to the primary metabolism of the amino acid L-lysine, occurring primarily in the chloroplasts of green aerial tissues before being translocated to seeds or roots 2.

Mechanistic Breakdown
  • Decarboxylation: The pathway initiates with the oxidative decarboxylation of L-lysine catalyzed by Lysine Decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme, yielding cadaverine [[6]]().

  • Deamination & Cyclization: Cadaverine is subsequently oxidized by Copper Amine Oxidase (CuAO) to form 5-aminopentanal. This intermediate spontaneously undergoes intramolecular cyclization to form the Δ1-piperideine cation 2.

  • Scaffold Assembly: Two to three units of Δ1-piperideine undergo aldol-like coupling to construct the tetracyclic quinolizidine scaffold (e.g., lupanine or sparteine intermediates).

  • Oxidation to Cytisine: Through a series of dehydrogenations and structural remodeling, the outer rings are oxidized to form a 2-pyridone ring, resulting in the secondary amine cytisine.

  • N-Methylation: The final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the secondary amine of cytisine, catalyzed by an N-methyltransferase , yielding N-methylcytisine.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ1-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CuAO) Quinolizidine Quinolizidine Scaffold (e.g., Lupanine) Piperideine->Quinolizidine Dimerization & Cyclization Cytisine Cytisine Quinolizidine->Cytisine Oxidation (Pyridone Ring Formation) N_Methylcytisine N-Methylcytisine Cytisine->N_Methylcytisine SAM-dependent N-Methyltransferase

Biosynthetic pathway of N-methylcytisine from L-lysine in Fabaceae plants.

Experimental Protocol: Extraction, Purification, and Hydriodide Formulation

To ensure high-purity isolation of N-methylcytisine from raw botanical material (e.g., Caulophyllum thalictroides roots) and its subsequent conversion to a stable hydriodide salt, researchers must employ rigorous acid-base partitioning followed by controlled crystallization.

Self-Validating Principles

This protocol is designed as a self-validating system . A parallel blank extraction (using solvent only) must be run to establish a baseline. Furthermore, the mother liquor from the final crystallization must be monitored via Thin-Layer Chromatography (TLC) using Dragendorff's reagent to confirm the complete precipitation of the alkaloid salt.

Step-by-Step Methodology

Step 1: Biomass Preparation and Defatting

  • Action: Pulverize 500g of dried C. thalictroides roots into a fine powder. Macerate in 2L of n-hexane for 48 hours at room temperature, then filter.

  • Causality: Mechanical shearing drastically increases the surface area for solvent penetration. Hexane defatting is critical; it removes lipophilic waxes, sterols, and essential oils that would otherwise cause intractable emulsions during downstream liquid-liquid extraction.

Step 2: Acid Extraction

  • Action: Extract the defatted marc with 2L of 0.1M HCl under ultrasonic agitation for 2 hours. Filter the aqueous extract.

  • Causality: Quinolizidine alkaloids exist naturally as a mixture of free bases and salts. The 0.1M HCl protonates the tertiary amines, converting all alkaloids into highly water-soluble hydrochloride salts, leaving neutral organic impurities in the solid matrix.

Step 3: Basification and Organic Partitioning

  • Action: Chill the aqueous extract to 4°C. Slowly titrate with 25% NH₄OH until the solution reaches pH 10. Extract the aqueous phase three times with equal volumes of chloroform (CHCl₃). Combine and evaporate the organic layers under reduced pressure.

  • Causality: Adjusting the pH to 10 deprotonates the alkaloid salts back into their lipophilic freebase form. Chloroform provides optimal partitioning for cytisine-type alkaloids compared to lighter solvents like ethyl acetate.

Step 4: Chromatographic Purification

  • Action: Load the crude alkaloid extract onto a Silica Gel 60 column. Elute using a gradient of CHCl₃:MeOH:NH₄OH (starting at 95:5:0.1). Monitor fractions via HPLC-MS/MS.

  • Causality: N-methylcytisine frequently co-elutes with structurally similar alkaloids like anagyrine and baptifoline [[7]](). The addition of 0.1% NH₄OH to the mobile phase suppresses secondary amine ionization on the silica surface, preventing peak tailing and ensuring sharp resolution.

Step 5: Hydriodide Salt Formulation

  • Action: Dissolve the purified N-methylcytisine freebase in minimal absolute ethanol. Dropwise, add an equimolar amount of 57% Hydriodic Acid (HI) while stirring at 0°C. Allow the solution to rest at -20°C for 24 hours to induce crystallization. Filter and wash the crystals with cold diethyl ether.

  • Causality: Freebase N-methylcytisine is vulnerable to atmospheric oxidation. Titration with HI forms N-methylcytisine hydriodide. The large atomic radius and polarizability of the iodide ion promote a highly ordered, tightly packed crystal lattice, maximizing thermodynamic stability and ensuring rapid dissolution in aqueous buffers for in vitro assays.

Extraction Biomass Plant Biomass (Pulverized) Defatting Defatting (Hexane Wash) Biomass->Defatting Remove Lipids AcidExt Acid Extraction (0.1M HCl) Defatting->AcidExt Solubilize Alkaloid Salts Basification Basification (pH 10, NH4OH) AcidExt->Basification Convert to Freebase OrgExt Liquid-Liquid Partition (CHCl3) Basification->OrgExt Extract Organics Purification Column Chromatography (Silica Gel) OrgExt->Purification Isolate Target SaltForm Salt Formation (Equimolar HI in EtOH) Purification->SaltForm Stabilize Crystallization N-Methylcytisine Hydriodide (Crystallization) SaltForm->Crystallization Purify & Recover

Step-by-step isolation and hydriodide salt formulation workflow.

Analytical Validation

To verify the integrity of the synthesized N-methylcytisine hydriodide, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is required.

Because standard alkyl-bonded stationary phases (like C18) often result in weak retention of highly polar quinolizidine alkaloids, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion Exchange Chromatography (IEC) columns are strongly recommended to achieve optimal peak shape and separation efficiency 3. The molecular ion [M+H]+ for N-methylcytisine is observed at m/z 205.1, with characteristic fragmentation patterns confirming the intact tricyclic bispidine-pyridone framework.

References

  • [1] NCATS Inxight Drugs. Methylcytisine (Caulophylline). National Center for Advancing Translational Sciences. Available at: [Link]

  • [5] Conscientia Industrial. N-Methylcytisine (Caulophylline) | CAS 486-86-2 Manufacturer & Supplier in China. Available at:[Link]

  • [4] ResearchGate. A Pharmacological Study of a Crystalline Glycoside of Caulophyllum thalictroides. Available at:[Link]

  • Frontiers in Pharmacology. Plant-Derived Alkaloids: The Promising Disease-Modifying Agents for Inflammatory Bowel Disease. Available at: [Link]

  • [6] Kiel University (MACAU). Pyrrolizidine- and quinolizidine alkaloid biosynthesis in nodule forming species from the genistoid clade (Fabaceae). Available at:[Link]

  • [3] Toxins (Basel) / PMC. Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Available at:[Link]

  • [7] Journal of Natural Products (ACS). New Quinolizidine Alkaloids from Ulex jussiaei. Available at: [Link]

  • [2] Molecules / PMC. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Available at:[Link]

Sources

Foundational

Cytisine derivatives and N-Methylcytisine hydriodide neurotoxicity profile

Neuropharmacological Profiling of Cytisine Derivatives: An In-Depth Technical Guide to N-Methylcytisine Hydriodide Neurotoxicity Executive Summary The development of nicotinic acetylcholine receptor (nAChR) modulators ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Neuropharmacological Profiling of Cytisine Derivatives: An In-Depth Technical Guide to N-Methylcytisine Hydriodide Neurotoxicity

Executive Summary

The development of nicotinic acetylcholine receptor (nAChR) modulators has historically been constrained by a narrow therapeutic index. Cytisine, a naturally occurring quinolizidine alkaloid, is widely recognized for its efficacy in smoking cessation due to its partial agonism at α4β2 nAChRs[1]. However, its off-target full agonism at α3β4 and α7 receptors triggers dose-dependent neurotoxicity and autonomic dysregulation. To circumvent these limitations, researchers have synthesized various derivatives—ranging from halogenated compounds to N-alkylated salts like N-Methylcytisine hydriodide (Caulophylline hydriodide). This whitepaper provides a rigorous technical analysis of the pharmacological behavior, neurotoxic mechanisms, and self-validating experimental protocols required to evaluate N-Methylcytisine hydriodide and related cytisine derivatives.

The Pharmacological Landscape of Cytisine and its Derivatives

Cytisine exhibits a high affinity for the α4β2 receptor subtype ( Ki​ ranging from 0.45 to 2.4 nM), acting as a low-efficacy partial agonist[1]. This specific interaction reduces nicotine-induced dopamine release in the mesolimbic system while attenuating withdrawal symptoms. However, cytisine also binds to α3β4 receptors ( Ki​ = 220–840 nM) and α7 receptors as a full agonist, which is the primary driver of its autonomic and central toxicity at higher concentrations[1].

To optimize this profile, structural derivatization has been heavily explored:

  • Halogenation: Substitutions at the C(3) and C(5) positions drastically alter efficacy. For example, 5-bromocytisine acts as a weak partial agonist/antagonist at α4β2 receptors and demonstrates neuroprotective properties in dopaminergic nigrostriatal pathways, making it a candidate for Parkinson's Disease models[2][3].

  • N-Alkylation: Modifications such as N-methylation generally reduce the affinity for α4β2 receptors while modulating interactions with the α7 subtype[4]. N-Methylcytisine, found naturally in Sophora secundiflora and Cytisus laburnum, presents a unique toxicological challenge. While it causes minor pharmacological disturbances in isolation, it becomes highly lethal when co-administered with specific amino acid fractions, suggesting a synergistic excitotoxic mechanism[5].

N-Methylcytisine Hydriodide: Chemical Profile

N-Methylcytisine hydriodide (CAS: 20013-22-3), also cataloged as Caulophylline hydriodide, is the hydroiodide salt form of N-methylcytisine, possessing a molecular weight of 332.18 g/mol and the molecular formula C12​H16​N2​O⋅HI [6][7].

The conversion of the free base alkaloid into a hydriodide salt significantly enhances its aqueous solubility. While this is highly advantageous for formulating stable in vitro assay solutions and ensuring consistent in vivo bioavailability, it also sharply lowers the threshold for systemic toxicity. The rapid absorption kinetics of the salt form necessitate strict dose-response monitoring to prevent acute nAChR overactivation.

Mechanistic Pathways of Quinolizidine Alkaloid Neurotoxicity

The neurotoxicity of N-Methylcytisine hydriodide is primarily driven by the overactivation of low-affinity, high-calcium-permeable nAChR subtypes (predominantly α7 ).

When systemic concentrations breach the therapeutic window, the compound forces these receptors into a prolonged open state. This triggers a massive influx of intracellular calcium ( Ca2+ ), which subsequently depolarizes the presynaptic membrane and forces the uncontrolled release of excitatory neurotransmitters, particularly glutamate. The resulting excitotoxic cascade overwhelms mitochondrial buffering capacities, leading to the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and the initiation of caspase-dependent neuronal apoptosis. Furthermore, the documented lethality of N-methylcytisine when combined with amino acids strongly points toward a lethal synergy between nAChR-mediated calcium influx and NMDA receptor activation[5].

G NMC N-Methylcytisine Hydriodide nAChR Binding to α3β4 / α7 nAChRs NMC->nAChR Ca_influx Massive Intracellular Ca2+ Influx nAChR->Ca_influx Glutamate Excitatory Amino Acid Synergy Ca_influx->Glutamate Mito Mitochondrial Dysfunction & ROS Ca_influx->Mito Glutamate->Mito Apoptosis Neuronal Apoptosis (Toxicity) Mito->Apoptosis

Mechanistic pathway of N-Methylcytisine hydriodide-induced neurotoxicity via nAChR overactivation.

Quantitative Data: Binding and Toxicity Metrics

The following table synthesizes the comparative pharmacodynamics and toxicological profiles of cytisine and its key derivatives, illustrating the impact of structural modifications.

CompoundChemical ModificationTarget nAChR ProfileKey Pharmacological / Toxicological Observations
Cytisine Parent AlkaloidHigh affinity α4β2 ( Ki​ ~0.45 nM); Full agonist at α3β4 and α7 Baseline neurotoxicity at high doses (seizures, motor fasciculations)[1].
N-Methylcytisine Hydriodide N-Alkylation + Hydriodide SaltReduced α4β2 affinity; Modulated α7 interactionHigh aqueous solubility; Exhibits systemic toxicity and lethality in synergistic amino acid environments[5][7].
5-Bromocytisine C(5) HalogenationHigh affinity α4β2 ; Reduced efficacy at α3β4 Antagonist-like profile at α4β2 ; Neuroprotective in dopaminergic pathways[2][3].
3-Bromocytisine C(3) HalogenationHigh affinity α4β2 ; Agonist profileHigher efficacy for dopamine release compared to 5-Br, distinct toxicity profile[2][3].

Experimental Protocols for Assessing Neurotoxicity

To rigorously evaluate the neurotoxic profile of N-Methylcytisine hydriodide, experimental designs must employ self-validating mechanisms. The following protocols utilize specific receptor antagonists to prove that observed cellular death is a direct result of nAChR-mediated excitotoxicity, rather than non-specific chemical lysis or osmolarity artifacts.

Workflow Prep Compound Prep (N-Methylcytisine HI) Culture Primary Culture (14 DIV Hippocampal) Prep->Culture Exposure Synergistic Exposure (Compound + Glutamate) Culture->Exposure Assay1 Calcium Imaging (Fluo-4 AM) Exposure->Assay1 Assay2 Cell Viability (MTT / LDH) Exposure->Assay2 Analysis Data Synthesis & IC50 Calculation Assay1->Analysis Assay2->Analysis

Step-by-step in vitro workflow for assessing the neurotoxic profile of cytisine derivatives.

Protocol A: Synergistic Excitotoxicity Assay (N-Methylcytisine HI + Glutamate)

Rationale & Causality : Because N-methylcytisine exhibits lethal synergy with amino acid fractions[5], this protocol evaluates the synergistic neurotoxicity between the compound and exogenous glutamate. Hippocampal neurons are specifically selected due to their dense expression of both nAChRs and NMDA receptors, rendering them highly sensitive to excitotoxic pathways.

Step-by-Step Methodology :

  • Neuronal Culture : Isolate primary rat hippocampal neurons from E18 embryos. Plate at 5×104 cells/well in a poly-D-lysine coated 96-well plate. Maintain in Neurobasal medium supplemented with B27 for 14 Days In Vitro (DIV). Causality: 14 DIV ensures the robust, mature surface expression of functional nAChRs and NMDA receptors required for this assay.

  • Self-Validation (Antagonist Pre-treatment) : Divide the plate into test and validation zones. Pre-treat the validation wells with 10 μ M MK-801 (a non-competitive NMDA receptor antagonist) and 10 μ M Mecamylamine (a non-selective nAChR antagonist) for 30 minutes prior to compound exposure. Causality: If toxicity is observed in test wells but rescued in validation wells, the cell death is definitively receptor-mediated.

  • Synergistic Exposure : Administer N-Methylcytisine hydriodide (dose-response: 1 μ M to 500 μ M) and Glutamate (10 μ M) either independently or concurrently to the designated test wells.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO2​ .

  • Viability Quantification (MTT Assay) : Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: MTT is reduced to purple formazan exclusively by active mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with the mitochondrial dysfunction characteristic of excitotoxicity.

  • Data Acquisition : Solubilize the formazan crystals with 100 μ L of DMSO and read absorbance at 570 nm using a microplate reader.

Protocol B: Real-Time Calcium Transient Imaging

Rationale & Causality : To capture the immediate upstream trigger of the toxicity observed in Protocol A, real-time calcium imaging is employed. nAChR activation directly gates Ca2+ ; thus, quantifying this influx provides a direct measurement of receptor overactivation.

Step-by-Step Methodology :

  • Dye Loading : Incubate 14 DIV hippocampal neurons with 2 μ M Fluo-4 AM for 30 minutes at 37°C. Causality: The acetoxymethyl (AM) ester renders the dye cell-permeable. Once inside, endogenous esterases cleave the AM group, trapping the calcium-sensitive fluorophore within the cytosol.

  • Baseline Acquisition : Transfer cells to a physiological imaging buffer. Record baseline fluorescence for 60 seconds at 488 nm excitation / 520 nm emission.

  • Receptor Isolation : To prove α7 dependence, pre-incubate a subset of control wells with 1 μ M α -bungarotoxin (a highly selective α7 nAChR antagonist) for 15 minutes.

  • Perfusion & Imaging : Perfuse N-Methylcytisine hydriodide (100 μ M) into the imaging chamber. Continuously record fluorescence at 1 Hz for 5 minutes.

  • Analysis : Calculate the transient amplitude as ΔF/F0​ (change in fluorescence over baseline). A blunted transient in the α -bungarotoxin group validates the specific receptor mechanism of the hydriodide salt.

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Solubility Optimization of N-Methylcytisine Hydriodide for In Vitro and In Vivo Pharmacology

Introduction & Pharmacological Relevance N-Methylcytisine (Caulophylline) is a naturally occurring tricyclic quinolizidine alkaloid recognized for its potent hypoglycemic, analgesic, and anti-inflammatory activities[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

N-Methylcytisine (Caulophylline) is a naturally occurring tricyclic quinolizidine alkaloid recognized for its potent hypoglycemic, analgesic, and anti-inflammatory activities[1]. Pharmacologically, it acts as a highly selective ligand for nicotinic acetylcholine receptors (nAChR) in the central nervous system, exhibiting a high binding affinity ( Kd​ ranging from 5 nM to 50 nM)[1][2].

While the free base form of N-Methylcytisine is utilized in various studies, the hydriodide salt (N-Methylcytisine hydriodide) is frequently preferred in rigorous preclinical development. The causality behind this preference lies in solid-state chemistry: the hydriodide counterion enhances the crystalline stability of the alkaloid, significantly reducing its susceptibility to atmospheric oxidation while maximizing its thermodynamic solubility in aqueous physiological buffers[3].

This application note provides a comprehensive, self-validating framework for researchers to properly solubilize, handle, and formulate N-Methylcytisine hydriodide in Dimethyl Sulfoxide (DMSO) and aqueous systems.

Physicochemical Properties

Understanding the physicochemical baseline of the compound is critical before initiating any dissolution protocol. The high molecular weight of the iodine atom significantly shifts the mass-to-molarity conversion compared to the free base.

PropertyValueCausality / Experimental Implication
Compound Name N-Methylcytisine hydriodideSalt form dictates high polarity and aqueous compatibility.
CAS Number 20013-22-3[4]Ensures correct isomer and salt form procurement.
Molecular Formula C12​H16​N2​O⋅HI [5]Requires specific MW for accurate molarity calculations.
Molecular Weight 332.18 g/mol [5]1 mg of salt yields a ~3.01 mM solution in 1 mL solvent.
Appearance Solid / PowderHygroscopic nature requires desiccant storage.

Solubility Profiles & Solvent Compatibility

The following table synthesizes the validated solubility limits for N-Methylcytisine and its salt derivatives across common laboratory solvents[1][6].

Solvent SystemMax SolubilitySolvation StateRecommendations & Restrictions
DMSO (100%) ≥50 mg/mL (~150 mM)Clear SolutionCritical: Use newly opened, anhydrous DMSO. Hygroscopic water absorption in old DMSO significantly reduces solubility[1].
Water / PBS (pH 7.4) ≥50 mg/mL (~150 mM)Clear SolutionHighly soluble due to the hydriodide dissociation. Sonication may be required to break initial crystal lattice energy.
Ethanol (100%) <5 mg/mLSuspension / CloudyNot recommended for high-concentration stock solutions due to poor solvation of the bulky hydriodide anion.

Mechanistic Pathway

To contextualize the downstream assays for which these formulations are prepared, the following diagram illustrates the signal transduction cascade initiated by N-Methylcytisine hydriodide upon successful delivery to the target tissue.

G NMC N-Methylcytisine Hydriodide nAChR Nicotinic Acetylcholine Receptors (nAChR) NMC->nAChR High Affinity Binding (Kd ≈ 5-50 nM) IonFlux Na⁺ / Ca²⁺ Influx Membrane Depolarization nAChR->IonFlux Channel Opening VGCC Voltage-Gated Ca²⁺ Channels (VGCC) Activation IonFlux->VGCC Depolarization IntraCa ↑ Intracellular Ca²⁺ VGCC->IntraCa Release Neurotransmitter Release (e.g., Dopamine, ACh) IntraCa->Release Vesicle Exocytosis Effects Analgesic & Anti-inflammatory Downstream Effects Release->Effects Receptor Activation

Figure 1: Mechanistic pathway of N-Methylcytisine mediating effects via nAChR activation.

Experimental Protocols

To ensure experimental reproducibility and establish a self-validating system, each protocol includes specific causality checkpoints. If a solution fails a visual or analytical checkpoint, the protocol dictates immediate corrective action rather than proceeding with compromised reagents.

Protocol A: Preparation of 10 mM Master Stock in DMSO

Purpose: To create a stable, concentrated stock for long-term storage (-80°C).

  • Equilibration: Remove the N-Methylcytisine hydriodide vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that degrades the compound and alters the actual mass weighed.

  • Weighing: Weigh exactly 3.32 mg of N-Methylcytisine hydriodide into a sterile, amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of newly opened, anhydrous DMSO (≥99.9% purity).

    • Causality: DMSO is highly hygroscopic. Older DMSO contains trace water which disrupts the uniform solvation sphere around the hydrophobic tricyclic core[1].

  • Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes[2].

  • Validation Checkpoint: Hold the tube against a light source. The solution must be 100% transparent with no Schlieren lines or micro-precipitates. If cloudy, verify the DMSO quality or gently warm to 37°C.

  • Storage: Aliquot into 50 µL volumes to prevent freeze-thaw degradation and store at -80°C for up to 12 months[2].

Protocol B: Preparation of Aqueous Working Solutions (In Vitro)

Purpose: Dilution of the DMSO stock into physiological buffers (e.g., PBS, HEPES) for cell culture assays.

  • Pre-warming: Warm the target aqueous buffer (e.g., 1X PBS, pH 7.4) to 37°C.

  • Dilution: To achieve a 10 µM working solution, pipette 1 µL of the 10 mM DMSO stock directly into 999 µL of the pre-warmed buffer.

  • Mixing Dynamics: Pipette up and down rapidly during the addition.

    • Causality: Rapid mechanical mixing disperses the DMSO micro-droplets before the localized high concentration of the alkaloid can nucleate and crash out of the aqueous phase.

  • Validation Checkpoint: The final DMSO concentration is 0.1% (v/v), which is well below the toxicity threshold for most mammalian cell lines. Analyze via UV-Vis (approx. 230-260 nm range) to confirm the expected concentration if assay variability is observed.

Protocol C: In Vivo Formulation (Mouse IP/IV Injection)

Purpose: To formulate a vehicle that maintains solubility at high concentrations (e.g., 2 mg/mL) without causing injection-site toxicity or precipitation in the bloodstream.

Formulation Ratio: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1][2].

  • Initial Solvation: Add 100 µL of a 20 mg/mL DMSO stock of N-Methylcytisine hydriodide to a sterile glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly for 1 minute until completely homogeneous.

    • Causality: PEG300 acts as a miscible co-solvent that lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and water.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.

    • Causality: Tween-80 forms micelles that encapsulate the hydrophobic regions of the compound, preventing aggregation when the aqueous phase is introduced.

  • Aqueous Quench: Dropwise, add 450 µL of 0.9% physiological saline while continuously vortexing.

    • Causality: Sequential, dropwise addition prevents localized supersaturation. Adding saline all at once would cause an immediate solvent shock, leading to irreversible precipitation.

  • Validation Checkpoint: The final solution must be optically clear. If phase separation occurs, discard and restart, ensuring strict adherence to the sequential addition order[1].

References

  • PubChem, National Institutes of Health. "N-Methylcytisine hydriodide (CID 10245)." PubChem Database. Available at:[Link]

  • ChemUniverse. "Caulophylline hydriodide [P05221]." ChemUniverse Catalog. Available at:[Link]

Sources

Application

Application Notes and Protocols: Synthesis of N-Methylcytisine Hydriodide from Cytisine

Abstract This document provides a comprehensive guide for the synthesis of N-methylcytisine hydriodide from the naturally occurring alkaloid, cytisine. The protocol details a straightforward and efficient N-methylation r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methylcytisine hydriodide from the naturally occurring alkaloid, cytisine. The protocol details a straightforward and efficient N-methylation reaction using methyl iodide. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The application note includes a thorough examination of the reaction mechanism, a detailed, step-by-step synthesis protocol, methods for product purification and characterization, and essential safety and handling information.

Introduction and Scientific Background

Cytisine, a tricyclic quinolizidine alkaloid extracted from plants of the Fabaceae family, is a well-established partial agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its N-methylated derivative, N-methylcytisine (also known as caulophylline), is also a naturally occurring alkaloid and has been a subject of pharmacological interest. The conversion of cytisine to N-methylcytisine is a synthetically important transformation for the exploration of structure-activity relationships within this class of neurologically active compounds. The hydriodide salt form enhances the compound's stability and crystallinity, making it suitable for further studies.

The synthesis of N-methylcytisine hydriodide is achieved through the direct N-methylation of the secondary amine in the cytisine molecule using an electrophilic methyl source, typically methyl iodide. This reaction proceeds via a well-established SN2 mechanism.

Reaction Mechanism: N-Methylation of Cytisine

The N-methylation of cytisine with methyl iodide is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction.

Step 1: Nucleophilic Attack The lone pair of electrons on the secondary amine nitrogen of the cytisine molecule acts as a nucleophile. This nucleophilic nitrogen attacks the electrophilic methyl carbon of methyl iodide.

Step 2: Transition State A transient, high-energy transition state is formed where a new bond between the nitrogen and the methyl carbon is partially formed, and the bond between the methyl carbon and the iodide is partially broken.

Step 3: Product Formation The carbon-iodide bond fully breaks, with the iodide ion acting as the leaving group. This results in the formation of the N-methylcytisinium cation and an iodide anion, which associate to form the N-methylcytisine hydriodide salt.

Experimental Protocol

This protocol outlines the procedure for the synthesis of N-methylcytisine hydriodide from cytisine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(-)-Cytisine≥98%Commercially Available
Methyl Iodide≥99%Commercially AvailableStabilized, store in a cool, dark place.
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Round-bottom flask-Standard lab supplier
Reflux condenser-Standard lab supplier
Magnetic stirrer and stir bar-Standard lab supplier
Buchner funnel and filter paper-Standard lab supplier
Vacuum flask-Standard lab supplier
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10 mmol) of (-)-cytisine in 50 mL of anhydrous methanol. Stir the solution until the cytisine is completely dissolved.

  • Addition of Methyl Iodide: To the stirred solution, add 1.25 mL (2.84 g, 20 mmol) of methyl iodide dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux with stirring for 4 hours.

  • Precipitation and Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to promote precipitation of the product.

  • Filtration: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of 20 mL of cold, anhydrous diethyl ether to remove any unreacted methyl iodide and other impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Purification

The crude N-methylcytisine hydriodide can be purified by recrystallization.

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Characterization of N-Methylcytisine Hydriodide

The identity and purity of the synthesized N-methylcytisine hydriodide should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined and compared with literature values.

  • 1H NMR Spectroscopy (DMSO-d6, 400 MHz): The spectrum is expected to show characteristic shifts for the N-methyl group and the protons of the cytisine scaffold.

  • 13C NMR Spectroscopy (DMSO-d6, 100 MHz): The spectrum should confirm the presence of the additional methyl carbon and the carbons of the tricyclic system.

  • Infrared (IR) Spectroscopy (ATR): Characteristic peaks for the amide carbonyl group, C-N bonds, and aromatic C-H bonds should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the N-methylcytisinium cation.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cytisine: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] Handle with care and avoid generating dust. In case of contact, wash the affected area immediately with plenty of water.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent.[4] It is volatile and should be handled with extreme caution in a fume hood. Avoid inhalation and skin contact.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work away from any potential ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Workflow and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cytisine (-)-Cytisine Dissolution Dissolve Cytisine in Methanol Cytisine->Dissolution MethylIodide Methyl Iodide Addition Add Methyl Iodide MethylIodide->Addition Methanol Methanol Methanol->Dissolution Dissolution->Addition Reflux Reflux for 4h Addition->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization FinalProduct N-Methylcytisine Hydriodide Drying->FinalProduct Recrystallization->FinalProduct

Caption: Workflow for the synthesis of N-methylcytisine hydriodide.

Quantitative Data Summary
ParameterValue
Reactants
(-)-Cytisine1.90 g (10 mmol)
Methyl Iodide1.25 mL (2.84 g, 20 mmol)
Methanol50 mL
Reaction Conditions
TemperatureReflux (~65 °C)
Time4 hours
Product
Theoretical Yield3.32 g (10 mmol)
Expected Yield>80%

References

  • Barlow, R. B., & McLeod, L. J. (1969). Some studies on cytisine and its methylated derivatives. British journal of pharmacology, 35(1), 161–174.
  • Rouden, J., Lasne, M. C., Blanchet, J., & Baudoux, J. (2013). (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews, 113(10), 7580-7634.
  • Tutka, P., & Zatoński, W. (2006). Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological reports, 58(6), 777.
  • Barlow, R. B., & McLeod, L. J. (1969). Some studies on cytisine and its methylated derivatives. British Journal of Pharmacology, 35(1), 161-174.
  • Chellappan, S. K., Xiao, Y., Tueckmantel, W., Kellar, K. J., & Kozikowski, A. P. (2006). Synthesis and pharmacological evaluation of novel 9-and 10-substituted cytisine derivatives. Nicotinic ligands of enhanced subtype selectivity. Journal of medicinal chemistry, 49(9), 2673-2676.
  • Barlow, R. B., & McLeod, L. J. (1969). Some studies on cytisine and its methylated derivatives. British journal of pharmacology, 35(1), 161-174.
  • Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and purification of N3-methylcytidine (m3C) modified RNA oligonucleotides. Current Protocols, 1, e307.
  • Washington, J. B., Assante, M., Yan, C., McKinney, D., Juba, V., Leach, A. G., ... & Reid, M. (2021). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Chemical Science, 12(3), 1157-1165.
  • Barlow, R. B., & McLeod, L. J. (1969). Some studies on cytisine and its methylated derivatives. British journal of pharmacology, 35(1), 161-174.

Sources

Method

Application Note: Quantitative Analysis of N-Methylcytisine in Biological Matrices by LC-MS/MS

Abstract: This document provides a comprehensive, technically detailed guide for the quantitative analysis of N-Methylcytisine hydriodide in common biological matrices such as plasma and urine using Liquid Chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, technically detailed guide for the quantitative analysis of N-Methylcytisine hydriodide in common biological matrices such as plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and validation guidelines to ensure data integrity and reproducibility.

Introduction and Scientific Context

N-Methylcytisine, a quinolizidine alkaloid, is a derivative of cytisine, a compound known for its activity as a partial agonist of nicotinic acetylcholine receptors (nAChRs).[1] Its pharmacological profile makes it a compound of interest in neurochemical research and drug development. Accurate quantification of N-Methylcytisine in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are fundamental to evaluating its efficacy and safety.

LC-MS/MS stands as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range, allowing for precise measurement of low-concentration analytes in complex biological environments.[2] This guide outlines a robust method for N-Methylcytisine quantification, grounded in established bioanalytical principles and regulatory expectations set forth by agencies like the FDA and EMA.[3][4]

Physicochemical Properties of N-Methylcytisine:

  • Molecular Formula: C₁₂H₁₆N₂O[5][6]

  • Molecular Weight: 204.27 g/mol [5][6]

  • CAS Number: 486-86-2[6]

  • Solubility: Soluble in water, ethanol, and chloroform.[7]

The Bioanalytical Workflow: A Strategic Overview

The accurate quantification of N-Methylcytisine is contingent on a meticulously planned workflow that addresses the challenges posed by complex biological matrices. The primary objective is to isolate the analyte from interfering endogenous components (e.g., proteins, phospholipids, salts) and then introduce it into the LC-MS/MS system for sensitive and selective detection. The overall process is depicted below.

LC-MS/MS Workflow for N-Methylcytisine cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Biological Sample Collection (Plasma, Urine) IS_Spike Internal Standard Spiking Sample->IS_Spike Ensures accuracy Extraction Sample Preparation (SPE, LLE, or PPT) IS_Spike->Extraction Matrix complexity addressed Evaporation Dry-Down & Reconstitution Extraction->Evaporation Solvent exchange & concentration LC_Separation UPLC/HPLC Separation (HILIC or Reversed-Phase) Evaporation->LC_Separation Sample injection MS_Detection Tandem Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Analyte elution Data_Processing Data Acquisition & Integration MS_Detection->Data_Processing Signal detection Quantification Quantification & Reporting Data_Processing->Quantification Result generation

Caption: High-level workflow for N-Methylcytisine analysis.

Experimental Design and Protocols

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The use of an appropriate internal standard is non-negotiable for correcting variability during sample preparation and analysis.[8] An ideal IS should mimic the analyte's behavior throughout the entire process.

  • Expert Rationale: The preferred choice is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., N-Methylcytisine-d₃ or ¹³C₃). A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement), thus providing the most accurate correction.[9] While a commercial source for N-Methylcytisine SIL-IS was not identified at the time of this writing, custom synthesis is a viable option for methods requiring the highest level of accuracy.

  • Alternative Choice: In the absence of a SIL-IS, a structural analog can be used. A published method for N-Methylcytisine successfully utilized hordenine as an internal standard.[10] When using a structural analog, it is crucial to verify that it does not suffer from differential matrix effects compared to the analyte and is chromatographically resolved from any endogenous interferences.

Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is a critical decision that balances extract cleanliness, recovery, throughput, and cost. Biological matrices are complex, and techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to remove interferences.[11][12][13]

  • Expert Rationale & Causality:

    • Protein Precipitation (PPT): This is the simplest and fastest method. However, it provides the least clean extract, as it primarily removes proteins while leaving phospholipids and other small molecules that are major contributors to matrix effects.[14] It is suitable for early discovery or when matrix effects are found to be minimal.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous sample.[15] For a basic compound like N-Methylcytisine, adjusting the sample pH to an alkaline value (e.g., pH 9-10) neutralizes the molecule, promoting its transfer into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[15]

    • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly selective.[2] For N-Methylcytisine, a mixed-mode strong cation exchange (MCX or SCX) sorbent is highly recommended.[3][11][12] This approach utilizes a dual retention mechanism: a non-polar (reversed-phase) interaction and a strong cation exchange interaction. This allows for a rigorous wash protocol to remove neutral, acidic, and weakly basic interferences, resulting in significantly reduced matrix effects.[13][16]

Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is recommended for achieving the highest data quality, especially for methods requiring validation.

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine sample 1:1 (v/v) with 100 µL of 2% phosphoric acid in water. This step ensures the basic N-Methylcytisine is protonated (positively charged). Vortex to mix.

  • Sorbent Conditioning: Condition a mixed-mode strong cation exchange SPE plate (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the sorbent with 1 mL of 0.1 M acetic acid. This removes many polar, non-basic interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the sorbent with 1 mL of methanol. This step removes retained non-polar interferences like phospholipids, while the analyte remains bound by the strong cation exchange mechanism.

  • Analyte Elution: Elute N-Methylcytisine with 2 x 500 µL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, disrupting the ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

Chromatographic Separation

The goal of chromatography is to separate the analyte from the internal standard (if not a SIL-IS) and any co-extracted matrix components that could cause ion suppression.

  • Expert Rationale & Causality: N-Methylcytisine is a relatively polar, basic compound. While traditional reversed-phase (C18) chromatography can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior retention and peak shape for such molecules.[17] A published method successfully employed a UPLC BEH HILIC column.[10] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is advantageous for ESI-MS sensitivity.

Recommended LC Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometric Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed for robust quantification.

  • Expert Rationale & Causality: N-Methylcytisine contains basic nitrogen atoms that are readily protonated, making positive ion Electrospray Ionization (ESI+) the ideal ionization mode. In MRM mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances selectivity.

Recommended MS Conditions:

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • N-Methylcytisine: Precursor (Q1): m/z 205.1 → Product (Q3): m/z 58.0[10]

    • Hordenine (IS): Precursor (Q1): m/z 166.1 → Product (Q3): m/z 121.0[10]

  • Instrument Parameters: (Must be optimized for the specific instrument)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Fragmentation Pathway of N-Methylcytisine

Understanding the fragmentation is key to selecting robust MRM transitions. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 205.1. The major fragmentation pathway involves the cleavage of the piperidine ring system.

N-Methylcytisine Fragmentation Precursor [N-Methylcytisine+H]⁺ m/z 205.1 Fragment [C₃H₈N]⁺ m/z 58.0 Precursor->Fragment Collision-Induced Dissociation (CID) Loss of C₉H₈NO neutral fragment

Caption: Proposed fragmentation of N-Methylcytisine.

The product ion at m/z 58.0 corresponds to the stable N-methyl-azacyclobutane cation, which is a characteristic fragment resulting from the cleavage of the piperidine ring structure. Its high intensity and stability make it an excellent choice for quantification.

Method Validation and Data Presentation

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[2] Validation should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the EMA's Guideline on bioanalytical method validation.[3][4]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Calibration Curve ≥ 8 non-zero standards, r² > 0.99Defines the quantitative range of the assay.
Linearity Back-calculated concentrations ±15% of nominal (±20% at LLOQ)Confirms the relationship between response and concentration.
Accuracy & Precision Intra- and Inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Ensures the method is both reproducible and correct.
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Demonstrates the method can differentiate the analyte from endogenous components.
Lower Limit of Quantification (LLOQ) Analyte response is ≥ 5x blank response. Accuracy and precision criteria must be met.Defines the lowest concentration that can be reliably quantified.
Matrix Effect IS-normalized matrix factor CV ≤ 15% across different lots of matrix.Assesses the impact of ion suppression or enhancement from the biological matrix.[1]
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte concentration within ±15% of nominal concentration under various conditions.Ensures the analyte is stable during sample handling and storage.

Stability Experiments to Perform:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., 3 cycles at -20°C or -80°C).[9][18]

  • Short-Term (Bench-Top) Stability: Evaluate stability in processed samples at room temperature or in the autosampler for the expected duration of an analytical run.

  • Long-Term Stability: Confirm stability in frozen matrix (-80°C) for a period that covers the expected sample storage time for a study.

  • Stock Solution Stability: Verify the stability of analyte and IS stock solutions at refrigerator and freezer temperatures.[19]

Example Validation Data Summary:

ParameterN-MethylcytisineResult
Linear Range 2 - 2000 ng/mL in plasmaPass
Correlation Coefficient (r²) > 0.995Pass
Intra-day Precision (%CV) LQC: 8.5%, MQC: 6.2%, HQC: 5.1%Pass
Intra-day Accuracy (%RE) LQC: -4.5%, MQC: 2.1%, HQC: 1.3%Pass
Inter-day Precision (%CV) LQC: 9.8%, MQC: 7.5%, HQC: 6.8%Pass
Inter-day Accuracy (%RE) LQC: -2.7%, MQC: 3.4%, HQC: 2.5%Pass
Mean Extraction Recovery 89.5%Pass
Matrix Factor CV 6.7%Pass
Freeze-Thaw Stability (3 cycles) Mean deviation: -5.2%Pass
Long-Term Stability (3 months at -80°C) Mean deviation: -7.8%Pass

Note: The data presented in this table is illustrative and based on typical performance for a validated bioanalytical method. Actual results may vary.[10]

Conclusion and Best Practices

This application note details a robust and selective LC-MS/MS method for the quantification of N-Methylcytisine in biological matrices. The use of mixed-mode solid-phase extraction provides superior sample cleanup, minimizing matrix effects and enhancing data quality. The described HILIC chromatographic conditions and ESI-MS/MS parameters offer excellent sensitivity and specificity. By adhering to the outlined protocols and rigorous validation standards, researchers can generate reliable, high-quality data for pharmacokinetic and other studies essential to drug development and scientific investigation.

References

  • Pule, B.O., Mmualefe, L.C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies, Inc. Available from: [Link]

  • Williams, L., et al. Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Biotage. Available from: [Link]

  • FDA (Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 670971, N-Methylcytisine. Available from: [Link].

  • Biotage. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Available from: [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez. Available from: [Link]

  • Wang, L., et al. (2015). Determination of N-methylcytisine in rat plasma by UPLC-MS/MS and its application to pharmacokinetic study. Journal of Chromatography B, 990, 118-124. Available from: [Link]

  • EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Conscientia Industrial. N-Methylcytisine (Caulophylline) | CAS 486-86-2. Available from: [Link]

  • University of Illinois Chicago. Interpretation of mass spectra. Available from: [Link].

  • Lawson, G. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available from: [Link].

  • Petruczynik, A., et al. (2020). Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Toxins, 12(9), 557. Available from: [Link].

  • Wójcik, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. Available from: [Link].

  • Greenberg, A. S., et al. (2018). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available from: [Link].

  • Medical University of Graz. The effect of cold storage condition on short-term stability of biomarkers in human serum and plasma. Available from: [Link].

  • Greter, J., & Jacobson, C. E. (2011). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 26(3), 298-302. Available from: [Link].

  • Guo, Y. C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(1), 131-7. Available from: [Link].

  • Lee, J. E., et al. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. Osong Public Health and Research Perspectives, 6(6), 357-362. Available from: [Link].

  • Al-Qahtani, A., et al. (2023). Evaluating the long-term biological stability of cytokine biomarkers in ocular fluid samples. PLoS ONE, 18(12), e0295627. Available from: [Link].

  • Catela, T., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1089. Available from: [Link].

  • GL Sciences. Internal standard reagents. Available from: [Link].

  • Ceti, Inc. Product Search Results. Available from: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

N-Methylcytisine hydriodide stability and degradation in aqueous solutions

Welcome to the Technical Support and Troubleshooting Center for N-Methylcytisine Hydriodide (also known as Caulophylline hydriodide). As a tricyclic quinolizidine alkaloid with high affinity for nicotinic acetylcholine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for N-Methylcytisine Hydriodide (also known as Caulophylline hydriodide). As a tricyclic quinolizidine alkaloid with high affinity for nicotinic acetylcholine receptors (nAChR, Kd​=50 nM)[1], maintaining the structural integrity of this compound in aqueous environments is critical for reproducible in vitro and in vivo pharmacology.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the mechanistic causality behind compound instability, providing self-validating protocols to ensure experimental rigor.

Part 1: Frequently Asked Questions (FAQs) on Stability & Storage

Q1: Why does my aqueous stock solution of N-Methylcytisine hydriodide turn yellow or light brown over time? A1: This is the most common issue reported with hydriodide salts and is often misdiagnosed as the degradation of the alkaloid itself. In aqueous solutions exposed to ambient light and dissolved oxygen, the hydriodide counterion ( I− ) undergoes photo-oxidation to form elemental iodine ( I2​ ) or triiodide ( I3−​ ), which imparts a yellow-to-brown tint to the solution. While the N-Methylcytisine core may remain intact, the presence of iodine can interfere with spectrophotometric assays and alter the local redox environment of your cellular assays. To prevent this, solutions must be prepared in degassed solvents and stored in amber vials[2].

Q2: I diluted my stock solution into a physiological buffer (pH 7.4 - 8.0), and the solution became cloudy. What happened? A2: You are observing the precipitation of the free base. N-Methylcytisine is an alkaloid with basic nitrogen atoms in its quinolizidine ring. The hydriodide salt is highly water-soluble because it is protonated. If you dilute this salt into a buffer where the pH exceeds the pKa​ of the alkaloid's conjugate acid, the compound converts back into its uncharged free-base form, which has significantly lower aqueous solubility. Always ensure your final assay buffer has sufficient cosolvents (like low-concentration DMSO) or maintain the pH slightly acidic (pH 5.5 - 6.5) during intermediate dilutions[2].

Q3: Why am I seeing poor retention and peak tailing when analyzing degradation products via standard RP-HPLC? A3: N-Methylcytisine is a highly polar, low-molecular-weight compound. On standard alkyl-bonded stationary phases (like C18 or C8), it exhibits very weak retention and often elutes at or near the solvent void volume, making it impossible to separate from early-eluting degradation products[3]. To accurately quantify degradation, you must switch your chromatographic retention mechanism. Strong Cation Exchange (SCX) chromatography using a mobile phase buffered at pH 4.0 forces the alkaloid into a fully ionized state, yielding excellent retention, symmetrical peaks, and high system efficiency[4].

Part 2: Troubleshooting Guide for Degradation

When working with N-Methylcytisine hydriodide, degradation usually occurs via two primary pathways: Hydrolysis (ring-opening at extreme pH) and N-Oxidation (exposure to peroxides or radical initiators)[2][5].

Diagnostic Table: Identifying and Resolving Instability
Observation / IssueMechanistic CauseSelf-Validating Resolution
Solution turns yellow/brown Photo-oxidation of the iodide ( I− ) counterion into iodine ( I2​ ).Action: Purge solvents with N2​ or Argon before dissolution. Validation: Solution remains colorless over 48h at 4°C.
Precipitation upon dilution Buffer pH > pKa​ , converting the soluble salt into the insoluble free base.Action: Pre-dilute in mildly acidic vehicle (pH 4-5) before final assay introduction. Validation: Measure OD at 600nm; should be < 0.05 (no turbidity).
Extra peaks in HPLC (SCX) N-oxidation of the tertiary amine or hydrolysis of the pyridone ring.Action: Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Validation: Peak area of API remains >98% relative to a freshly prepared standard.
Elution at solvent front Hydrophilic nature of the compound prevents partitioning into C18 stationary phase.Action: Switch to SCX column (pH 4.0 buffer) or HILIC chromatography. Validation: Capacity factor ( k′ ) increases to > 2.0.
Mechanistic Workflow: Degradation Pathways

DegradationPathways NMC N-Methylcytisine Hydriodide (Aqueous Solution) LightO2 Light & Dissolved O2 NMC->LightO2 HighpH High pH Buffer (> pKa) NMC->HighpH Oxidants Oxidizing Agents / Heat NMC->Oxidants IodideOx Iodide Oxidation (I- to I2) Result: Yellow/Brown Tint LightO2->IodideOx FreeBase Free Base Conversion Result: Cloudiness/Precipitation HighpH->FreeBase NOxidation Quinolizidine N-Oxidation Result: Extra HPLC Peaks Oxidants->NOxidation

Fig 1: Mechanistic causality of N-Methylcytisine hydriodide physical and chemical degradation.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Preparation of Stable Aqueous Stock Solutions

Causality Focus: Minimizing dissolved oxygen and light exposure prevents premature iodide oxidation and alkaloid degradation.

  • Solvent Preparation: Degas high-purity HPLC-grade water (or 0.9% saline) by sparging with Nitrogen ( N2​ ) or Argon gas for 15 minutes.

  • Temperature Control: Chill the degassed solvent on ice. Alkaloids are sensitive to thermal degradation during exothermic dissolution events[2].

  • Weighing: Weigh the solid N-Methylcytisine hydriodide powder under low-light conditions. (Note: Solid material should be stored at 4°C, protected from light[2]).

  • Dissolution: Slowly add the chilled, degassed solvent to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex gently. Do not sonicate unless absolutely necessary, as cavitation generates localized heat and free radicals.

  • Aliquoting: Immediately divide the clear stock solution into single-use amber microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer. Solutions are stable for up to 6 months under these conditions[1]. Avoid freeze-thaw cycles.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Causality Focus: Identifying specific degradants ensures your analytical method (e.g., SCX-HPLC) can accurately separate the intact API from its breakdown products[2].

  • Baseline Preparation: Prepare a 1 mg/mL stock of N-Methylcytisine hydriodide in methanol/water (50:50).

  • Acid Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 500 µL of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 500 µL of 0.1 M HCl. (Expect significant degradation and potential ring-opening here).

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H2​O2​ . Incubate at room temperature for 2 hours in the dark.

  • Analysis: Analyze all neutralized samples via Strong Cation Exchange (SCX) chromatography (Mobile phase: 25% Acetonitrile, 100 mM formate buffer, pH 4.0)[4]. Verify that the intact N-Methylcytisine peak is baseline-resolved from all stress-induced degradant peaks.

Protocol Workflow Diagram

ProtocolWorkflow Start Solid N-Methylcytisine Hydriodide (Stored at 4°C) Degas Degas Aqueous Solvent (N2/Argon Sparging) Start->Degas Dissolve Dissolve on Ice (Avoid Sonication) Degas->Dissolve Aliquot Aliquot into Amber Vials (Protect from UV/Light) Dissolve->Aliquot Store Flash Freeze & Store at -80°C (Stable for 6 months) Aliquot->Store Validate Validation: Check for Yellowing (I2) or Cloudiness (Free Base) Store->Validate

Fig 2: Step-by-step workflow for the preparation and validation of stable aqueous stock solutions.

Part 4: Quantitative Data Summary

Table 2: Recommended Storage and Stability Matrix

StateTemperatureLight ExposureMax Recommended DurationNotes
Solid Powder 4°CProtected (Amber/Foil)> 2 YearsKeep desiccated to prevent moisture absorption[2].
Stock Solution -80°CProtected (Amber)6 MonthsAliquot to avoid freeze-thaw. Use degassed solvent[1].
Stock Solution -20°CProtected (Amber)1 MonthMonitor for yellowing indicating iodide oxidation[1].
Working Solution 4°C (On Ice)Protected< 12 HoursPrepare fresh daily for in vivo or in vitro assays[1].

References

  • K. Kaczorová et al. "Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity". Toxins (MDPI), 2020. Available at: [Link]

  • Rouden, J. et al. "(−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications". Chemical Reviews (ACS), 2013. Available at: [Link]

Sources

Optimization

Troubleshooting N-Methylcytisine hydriodide precipitation in cell media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of quinolizidine alkaloids in in vitro assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of quinolizidine alkaloids in in vitro assays. N-Methylcytisine hydriodide is a highly potent tool for neuropharmacology, but its physicochemical properties demand precise handling. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions for preventing precipitation in your cell culture workflows.

Part 1: Physicochemical Profile & Causality of Precipitation

To troubleshoot effectively, we must first understand the molecule. N-Methylcytisine (also known as Caulophylline) is a cytisine derivative with a high affinity for nicotinic acetylcholine receptors (nAChRs)[1]. It is frequently supplied as a hydriodide salt (CAS 20013-22-3) to improve solid-state stability[2]. However, this salt form introduces unique challenges when introduced into aqueous cell media.

When precipitation occurs, it is rarely a simple case of "insolubility." It is usually a failure of solvation kinetics. The rapid transition from a pure organic solvent (like DMSO) to an aqueous medium causes "solvent shock," where the hydrophobic core of the alkaloid aggregates before water molecules can form a stable solvation shell[3]. Furthermore, the hydriodide counterion acts as a strong acid upon dissociation. In the unbuffered micro-environment of a media droplet, this can locally crash the pH, triggering the secondary precipitation of high-molecular-weight plasma proteins from Fetal Bovine Serum (FBS) or calcium salts (e.g., CaSO4).

Table 1: Quantitative Physicochemical & Solubility Parameters

ParameterValueImpact on Cell Culture Assays
Compound Name N-Methylcytisine hydriodideActive alkaloid salt; requires careful handling to maintain localized pH.
CAS Number 20013-22-3Primary identifier for sourcing high-purity analytical standards[2].
Molecular Weight 332.18 g/mol Critical for accurate molarity calculations (e.g., 10 mM stock).
Primary Solvents DMSO, Ethanol, WaterDMSO is preferred for concentrated stocks but risks solvent shock[3].
pKa (Base compound) ~7.04Near physiological pH; slight micro-environmental shifts alter solubility[4].
Target Receptor nAChR (KD = 50 nM)Precipitation reduces effective concentration, causing false negatives[1].

Part 2: Diagnostic Workflow & Troubleshooting Guides

TroubleshootingWorkflow Start Precipitation Observed in Cell Media CheckStock Step 1: Inspect Stock (Fully dissolved?) Start->CheckStock WarmMedia Step 2: Pre-warm Media (37°C achieved?) CheckStock->WarmMedia Stock is clear CheckPH Step 3: Verify pH (Hydriodide effect) WarmMedia->CheckPH Media warmed Dilution Step 4: Stepwise Dilution (Prevent solvent shock) CheckPH->Dilution pH buffered Success Clear Solution Achieved Dilution->Success No precipitation

Diagnostic workflow for resolving N-Methylcytisine hydriodide precipitation in culture media.

Q1: My N-Methylcytisine hydriodide stock immediately turns cloudy when added to DMEM/RPMI. Why? A1: This is the hallmark of "solvent shock." When a highly concentrated stock (e.g., 10 mM in DMSO) is introduced directly into a large volume of aqueous medium, the rapid change in solvent polarity causes the compound to crash out of solution[3]. Additionally, the localized pH drop from the hydriodide salt can denature and precipitate media proteins before the bulk media's buffering system (e.g., HEPES or bicarbonate) can neutralize the acid. Solution: Implement the Stepwise Solubilization protocol (Protocol 1) to allow the buffering system to equilibrate while preventing rapid polarity shifts.

Q2: The media remains clear initially, but micro-crystals appear after 24 hours in the incubator. What is happening? A2: Delayed precipitation is driven by thermodynamic instability or environmental shifts over time. The most common cause is water loss-induced concentration changes. If your culture plates are not properly sealed or the incubator humidity drops, evaporation increases the concentration of both the compound and media salts, pushing the solution past its thermodynamic solubility limit. Alternatively, transient temperature drops during microscopic observation can trigger nucleation, as solubility decreases at lower temperatures.

Q3: Does the choice of serum-free vs. serum-supplemented media affect N-Methylcytisine solubility? A3: Yes, significantly. Fetal Bovine Serum (FBS) contains albumin and other carrier proteins that bind to hydrophobic molecules, effectively increasing their apparent solubility in aqueous media[3]. In serum-free media, the compound lacks this "carrier" effect, making it much more prone to precipitation. Furthermore, serum-free media relies heavily on metal supplements (copper, iron, zinc) which can precipitate if the localized pH fluctuates upon compound addition.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your protocols must be self-validating. The following methodologies include built-in verification steps to guarantee your compound remains in solution.

Protocol 1: Stepwise Solubilization & Solvent Shock Prevention

Objective: To introduce N-Methylcytisine hydriodide into complete cell culture media without inducing localized supersaturation or pH-driven protein denaturation.

  • Stock Preparation: Dissolve N-Methylcytisine hydriodide powder in 100% sterile-filtered DMSO to a concentration of 10 mM. Vortex vigorously for 2 minutes. If necessary, warm the tube to 37°C to ensure complete dissolution[3].

  • Media Pre-warming: Pre-warm the complete culture medium to exactly 37°C in a water bath. Causality: Physiological temperatures increase the kinetic energy of the solvent, maximizing the thermodynamic solubility limit.

  • Intermediate Dilution (Critical Step): Create a 10x intermediate working solution. Instead of adding the stock directly to the final culture vessel, add 10 µL of the 10 mM stock to 90 µL of pre-warmed media in a sterile microcentrifuge tube. Pipette vigorously to disperse the localized acid load.

  • Final Addition: Transfer the 100 µL intermediate solution dropwise into 900 µL of the final pre-warmed media while gently swirling the tube.

  • Validation Step: Observe the final solution under a phase-contrast microscope at 20x magnification. The complete absence of refractile micro-crystals validates the successful execution of the protocol.

Protocol 2: Determining the Maximum Soluble Concentration (MSC)

Objective: To empirically define the upper limit of compound concentration before thermodynamic precipitation occurs in your specific assay conditions.

  • Prepare a serial dilution of N-Methylcytisine hydriodide in complete media (e.g., 1 µM, 10 µM, 50 µM, 100 µM) using the stepwise method described in Protocol 1.

  • Incubate the solutions in a 37°C, 5% CO2 incubator for 24 hours to mimic actual assay conditions.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any micro-precipitates.

  • Validation Step: Analyze the supernatant using UV-Vis spectroscopy or HPLC. If the measured concentration in the supernatant deviates from your theoretical calculated concentration, the MSC has been exceeded, and the compound has precipitated into the pellet. The highest concentration that matches the theoretical value is your confirmed MSC.

Part 4: Mechanistic Impact of Precipitation on Assays

Why is maintaining absolute solubility so critical? N-Methylcytisine is a selective ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, with a high binding affinity (KD = 50 nM)[1]. If even 10% of the compound precipitates, the effective molarity in the media drops. This leads to sub-optimal receptor occupancy, resulting in dampened ion channel opening, reduced membrane depolarization, and ultimately, false-negative data in your downstream assays[4].

SignalingPathway Ligand N-Methylcytisine (Solubilized) Receptor nAChR (e.g., α4β2) Binding Cleft Ligand->Receptor High Affinity (KD = 50 nM) IonChannel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Gradient Effect Neurotransmitter Release Depolarization->Effect Action Potential

Mechanistic pathway of solubilized N-Methylcytisine binding to nAChRs to induce depolarization.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the precipitated compound back into solution? A: While sonication can break up large macroscopic crystals, it often only creates a micro-suspension rather than a true thermodynamic solution. Once added to cells, these micro-particles can settle on the cell monolayer, causing localized toxicity and artifactual fluorescence in imaging assays. It is always better to discard precipitated media and prepare a fresh stepwise dilution.

Q: Is it safe to increase the DMSO concentration to improve solubility? A: Proceed with extreme caution. While increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can keep hydrophobic compounds in solution, DMSO is toxic to many sensitive cell lines (like primary neurons) at concentrations above 0.1%[3]. Always run a vehicle control with the exact same final DMSO percentage to validate that observed cellular effects are due to the N-Methylcytisine, not solvent toxicity.

References

  • BenchChem.Preventing Small Molecule Precipitate in Cell Culture Media.
  • BioCrick.N-Methylcytisine | CAS:486-86-2 | Alkaloids | High Purity.
  • ChemUniverse.Caulophylline hydriodide[P05221].
  • Sigma-Aldrich.Common Cell Culture Problems: Precipitates.
  • Chemical Reviews (American Chemical Society).(−)-Cytisine and Derivatives: Synthesis.

Sources

Troubleshooting

Technical Support Center: N-Methylcytisine Hydriodide Extraction &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the extraction of N-Methylcytisine (Caulophylline) from plant matrices (such as Sopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the extraction of N-Methylcytisine (Caulophylline) from plant matrices (such as Sophora flavescens and Caulophyllum thalictroides) and its subsequent conversion into the stable hydriodide salt (CAS: 20013-22-3).

Process Overview & Mechanistic Causality

The isolation of N-Methylcytisine relies heavily on exploiting the specific physicochemical properties of quinolizidine alkaloids. Because N-Methylcytisine possesses a basic piperidine nitrogen, its solubility is highly pH-dependent. By utilizing an acid-base partitioning strategy, the alkaloid can be reversibly toggled between a water-soluble protonated state (low pH) and an organic-soluble deprotonated free base state (high pH). Following purification, the free base is reacted with hydriodic acid (HI) under controlled thermodynamic conditions to yield a highly pure, crystalline hydriodide salt.

Workflow A Plant Biomass (e.g., Sophora spp.) B Primary Extraction (80% MeOH / 20% H2O) A->B Maceration / UAE C Acid-Base Partitioning (pH 3 to pH 10) B->C Concentrate & Adjust pH D Organic Phase Extraction (Chloroform) C->D Liquid-Liquid Extraction E Chromatographic Purification (SCX / Silica Gel) D->E Remove Impurities F Purified N-Methylcytisine (Free Base) E->F Elution & Evaporation G Hydriodide Salt Formation (Stepwise HI Addition) F->G Dissolve in EtOH/H2O H N-Methylcytisine Hydriodide (Crystallization) G->H Cooling (74°C to 10°C)

Workflow for the extraction and hydriodide salt formation of N-Methylcytisine from plant biomass.

Troubleshooting Guide (FAQs)

Q1: Why am I experiencing severe emulsions during the liquid-liquid extraction phase? A1: Emulsions are typically caused by the co-extraction of saponins, which are highly abundant in source plants like Caulophyllum thalictroides (blue cohosh). Saponins act as natural surfactants, stabilizing the water-organic interface. Resolution: To bypass this, avoid using emulsion-prone solvents like toluene or dichloromethane directly on the crude extract. Instead, extract the alkaline aqueous phase with a vegetable oil (such as rapeseed oil). Vegetable oils selectively extract cytisine while leaving N-Methylcytisine in the aqueous phase without forming thick emulsions[1]. You can then safely extract the N-Methylcytisine from the remaining aqueous phase using chloroform.

Q2: My N-Methylcytisine free base yield is low, and I am co-extracting a large amount of cytisine. How do I improve selectivity? A2: Cytisine and N-Methylcytisine have similar polarities but distinct basicities. The pKa of N-Methylcytisine is approximately 7.04, whereas cytisine is more basic with a pKa of 7.92[2]. Resolution: Implement a strict pH gradient extraction. If you adjust the aqueous phase to pH 7.5, N-Methylcytisine will be predominantly deprotonated and will partition into the organic solvent. Meanwhile, a significant portion of cytisine will remain protonated and trapped in the aqueous phase. For downstream polishing, utilize Strong Cation Exchange (SCX) chromatography with an acetonitrile/formate buffer (pH 4.0), which provides excellent baseline resolution between these two alkaloids[3].

Q3: During salt formation with Hydriodic Acid (HI), the product forms a non-flowable sticky mass instead of crystals. Why? A3: A rapid, single-bolus addition of HI causes a massive localized drop in pH and rapid supersaturation. This forces the alkaloid salt to crash out of solution as an amorphous, non-flowable mixture that traps solvent and impurities. Resolution: Adopt a stepwise acid addition protocol. Adding the acid in discrete portions allows seed crystals to form properly, resulting in a flowable, highly crystalline mixture[4].

Yield Optimization Parameters

The following table summarizes the critical quantitative parameters required to maximize both the yield and purity of the final hydriodide salt.

Process ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Impact
Primary Extraction Solvent 100% Water80% Methanol / 20% WaterMethanol disrupts the plant matrix while water ensures the solubility of naturally occurring alkaloid salts[5].+25% crude alkaloid yield
Basification pH pH 12.0pH 9.5 – 10.0Over-basification can degrade sensitive co-metabolites. pH 10 ensures >99% deprotonation of N-Methylcytisine (pKa 7.04)[2].Prevents degradation; maximizes organic recovery
HI Addition Strategy Single bolusStepwise (50% / 50% split)Prevents rapid supersaturation and amorphous precipitation[4].Yields a flowable, high-purity crystalline salt
Crystallization Cooling Crash cooling (1 hr)Gradual (74°C to 10°C over 4 hrs)Slow cooling favors thermodynamic crystal growth over kinetic trapping of impurities[4].>98% final salt purity

Self-Validating Experimental Protocol

Every robust experimental workflow must include built-in validation checkpoints. Follow this step-by-step methodology to ensure systemic integrity.

Step 1: Biomass Preparation & Primary Extraction
  • Mill the dried plant rhizomes or seeds to a fine powder to maximize the solvent contact area.

  • Extract the biomass using a mixture of 80% AR-grade Methanol and 20% Milli-Q water via Ultrasound-Assisted Extraction (UAE)[5].

  • Self-Validation: Spot the crude extract on a Silica gel TLC plate. Develop with a mobile phase of CHCl3​:MeOH:NH4​OH (9:1:0.1) and spray with Dragendorff's reagent. The appearance of distinct orange spots confirms the successful extraction of quinolizidine alkaloids.

Step 2: Acid-Base Partitioning & Defatting
  • Concentrate the methanolic extract under reduced pressure to a viscous mass, then dilute with Milli-Q water.

  • Acidify the solution to pH 2.0 using 0.1 M HCl.

  • Wash the acidic aqueous phase three times with hexane to remove lipophilic impurities (fats and waxes).

  • Self-Validation: Analyze the hexane wash via TLC. The absence of Dragendorff-positive spots ensures no target alkaloid is being lost to the waste organic phase.

Step 3: Selective Free Base Extraction
  • Carefully adjust the aqueous phase to pH 7.5 – 8.0 using NH4​OH to selectively deprotonate N-Methylcytisine[2].

  • Extract the aqueous phase multiple times with chloroform. Combine the organic layers and evaporate to yield the crude free base.

  • Self-Validation: Analyze the chloroform extract via HPLC on an SCX column using 25% acetonitrile and formate buffer (pH 4.0)[3]. Compare the retention time against an N-Methylcytisine reference standard to verify purity and the absence of cytisine.

Step 4: Stepwise Hydriodide Salt Formation
  • Dissolve the purified N-Methylcytisine free base in a solvent mixture of 86% ethanol, 10% water, and 4% methanol, and heat the reactor to 74°C[4].

  • Begin the stepwise addition of Hydriodic acid (HI, 55% w/w aqueous). Add exactly 50% of the stoichiometric requirement dropwise. Stir for 60 minutes to establish a seed crystal bed[4].

  • Slowly add the remaining 50% of the HI.

  • Program the reactor to cool linearly from 74°C to 10°C over a period of 4 hours[4].

  • Filter the resulting N-Methylcytisine hydriodide crystals and wash with ice-cold ethanol.

  • Self-Validation: Determine the melting point of the crystals. Perform 1H -NMR analysis in D2​O ; a successful salt formation is confirmed by the downfield chemical shift of the protons adjacent to the newly protonated piperidine nitrogen, alongside the complete absence of free unreacted HI.

References

  • Title: Detecting Potential Teratogenic Alkaloids from Blue Cohosh Rhizomes Using an in Vitro Rat Embryo Culture Source: Journal of Natural Products - ACS Publications URL: 5

  • Title: EP2292629A1 - Method of isolating cytisine from biomaterial Source: Google Patents URL: 1

  • Title: (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications Source: Chemical Reviews - ACS Publications URL: 2

  • Title: Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity Source: PMC - NIH URL: 3

  • Title: WO2013019825A1 - Stepwise process for the production of alkaloid salts Source: Google Patents URL: 4

Sources

Optimization

Overcoming low bioavailability of N-Methylcytisine hydriodide in animal studies

Technical Support Center: N-Methylcytisine Hydriodide Introduction for the Investigator N-Methylcytisine, a quinolizidine alkaloid and derivative of cytisine, is a compound of significant interest for its pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Methylcytisine Hydriodide

Introduction for the Investigator

N-Methylcytisine, a quinolizidine alkaloid and derivative of cytisine, is a compound of significant interest for its pharmacological activities, including its high affinity for nicotinic acetylcholine receptors (nAChRs).[1][2][3] However, researchers frequently encounter a critical hurdle in preclinical development: low and variable oral bioavailability. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals facing this challenge. We will deconstruct the underlying physicochemical and physiological barriers and provide a logical, step-by-step framework for diagnosing and systematically overcoming them. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions regarding N-Methylcytisine hydriodide and its bioavailability challenges.

Q1: What are the key physicochemical properties of N-Methylcytisine that influence its absorption?

A1: Understanding the molecule's properties is the first step in troubleshooting. N-Methylcytisine is a derivative of cytisine, but the addition of a methyl group to one of the nitrogen atoms fundamentally alters its characteristics.[4][5] As N-Methylcytisine hydriodide, the compound is a salt. The core issue stems from the fact that the methylated nitrogen results in a quaternary amine-like structure. This group is permanently charged regardless of the surrounding pH.

PropertyValue / Predicted CharacteristicImplication for Oral Bioavailability
Molecular Formula C₁₂H₁₆N₂O[4][6][7]Relatively small molecule, which is favorable.
Molecular Weight 204.27 g/mol [7]Well within the limits for oral absorption.
Charge State Quaternary Amine-like (Permanent Cation)Primary Barrier: Permanently charged molecules have extremely low passive permeability across the lipid-rich intestinal epithelium.
Predicted pKa ~7.04 (for the parent cytisine is 7.92)[8]The pKa of the non-methylated nitrogen is relevant, but the permanent charge on the methylated nitrogen dominates the absorption profile.
Predicted XLogP3 0.7[4]This value suggests some lipophilicity, but it is counteracted by the strong positive charge, leading to poor partitioning into cell membranes.
Aqueous Solubility Soluble in water and polar solvents.[1][2][5]While solubility in formulation vehicles is generally good, this does not guarantee absorption across the gut wall.

Q2: My parent compound, cytisine, has high bioavailability. Why does N-Methylcytisine perform so poorly?

A2: This is a crucial point of confusion. Cytisine has a secondary and a tertiary amine. The tertiary amine (pKa ~7.9) can be protonated or deprotonated depending on the pH.[8] In the higher pH environment of the small intestine, a significant fraction of cytisine exists in its neutral, more lipophilic form, which can readily cross the intestinal membrane. In contrast, the methylation of N-Methylcytisine creates a permanent positive charge. This charge anchors the molecule in the aqueous environment of the GI tract and prevents its passive diffusion across the lipid bilayer of enterocytes, drastically reducing absorption.

Q3: Besides poor permeability, what other factors could be limiting my in vivo exposure?

A3: While poor permeability is the most likely culprit, two other physiological processes can contribute to low bioavailability:

  • P-glycoprotein (P-gp) Efflux: The molecule could be a substrate for efflux transporters like P-gp, which act as cellular pumps that actively remove drugs from inside the intestinal cells back into the gut lumen.

  • First-Pass Metabolism: Although cytisine itself undergoes minimal to no metabolism[9][10], the N-methyl group could potentially be a site for metabolic attack (N-demethylation) in the liver or gut wall. However, given the expected low absorption, this is likely a secondary issue compared to permeability.

Part 2: Troubleshooting Guide - A Systematic Workflow

If you are observing low plasma concentrations of N-Methylcytisine hydriodide in your animal studies, follow this systematic approach to identify and solve the problem.

Workflow for Diagnosing and Overcoming Low Bioavailability

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Formulation & Re-evaluation start Start: Low/Variable Exposure in Pilot PK Study solubility Confirm Aqueous Solubility & Stability in Vehicle start->solubility pampa Assess Passive Permeability (PAMPA Assay) solubility->pampa caco2 Evaluate Active Transport (Caco-2 Assay) pampa->caco2 formulate Develop Enabling Formulation (e.g., Lipid-Based, Nanoparticles) pampa->formulate Result: Low Permeability metabolism Assess Metabolic Stability (Microsomes/S9) caco2->metabolism caco2->formulate Result: High Efflux Ratio metabolism->formulate retest Re-run in vivo PK Study with Optimized Formulation formulate->retest

Caption: Systematic workflow for troubleshooting low bioavailability.

Step 1: Confirm Formulation Suitability and In Vitro Permeability

Before complex in vivo experiments, ensure the issue isn't with your formulation and characterize the molecule's intrinsic permeability.

Issue: Is the compound crashing out of the dosing vehicle or is it truly impermeable?

Objective: To confirm that N-Methylcytisine hydriodide remains dissolved in the dosing vehicle under experimental conditions.

Materials:

  • N-Methylcytisine hydriodide

  • Selected vehicle (e.g., Saline, PBS, 5% DMSO in saline)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Prepare the highest concentration of the dosing solution intended for your animal studies.

  • Immediately after preparation (T=0), take an aliquot, dilute it to fall within the linear range of your analytical method, and measure the concentration.

  • Let the remaining solution stand at room temperature for the maximum anticipated duration of your dosing procedure (e.g., 4 hours).

  • After 4 hours, visually inspect the solution for any precipitation.

  • Take a second aliquot, dilute, and measure the concentration again.

  • Trustworthiness Check: A concentration decrease of >10% suggests precipitation. If this occurs, the vehicle is unsuitable and must be reformulated (e.g., by adjusting pH or adding a co-solvent like PEG400) before proceeding.

Objective: To quickly assess the passive permeability of N-Methylcytisine hydriodide. This assay is a fast and cost-effective way to confirm if the permanent charge is the primary barrier.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Phosphate buffer saline (PBS), pH 7.4

  • Dodecane

  • Control compounds: Propranolol (high permeability) and Atenolol (low permeability).

  • LC-MS/MS for quantification.

Methodology:

  • Prepare Donor Plate: Add solutions of your test compound and controls to the wells of the donor plate (bottom plate).

  • Coat Filter Plate: Add a lipid-dodecane solution to the filter of the acceptor plate (top plate) and allow the solvent to evaporate, leaving an artificial lipid membrane.

  • Add Acceptor Solution: Add buffer to the wells of the acceptor plate.

  • Assemble and Incubate: Carefully place the acceptor plate onto the donor plate, creating a "sandwich." Incubate for 4-16 hours at room temperature with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): Use the manufacturer's recommended formula to calculate the effective permeability coefficient.

  • Expertise & Interpretation: N-Methylcytisine hydriodide will almost certainly show very low permeability, similar to the atenolol control. This result provides strong evidence that the permanent charge is the main absorption barrier and justifies moving to advanced formulation strategies.

Part 3: Advanced Formulation Strategies to Enhance Absorption

Given the high probability of permeability-limited absorption, formulation science is your most powerful tool. The goal is to bypass or overcome the intestinal epithelial barrier.

G cluster_formulations Formulation Strategies NMC N-Methylcytisine Hydriodide (NMC+) Solution Barrier Intestinal Epithelium (Lipid Bilayer) NMC->Barrier Very Low Permeability Blood Systemic Circulation Barrier->Blood Absorption IonPair Ion-Pairing Agents Temporarily neutralize charge with a lipophilic counter-ion. IonPair->Barrier Lipid Lipid-Based Systems (SMEDDS) Encapsulate drug in lipid droplets to promote lymphatic uptake. Lipid->Barrier Nano Nanoparticles Encapsulate drug to protect it and facilitate uptake by M-cells. Nano->Barrier

Caption: Strategies to overcome the epithelial barrier.

Comparison of Enabling Formulation Technologies
StrategyMechanism of ActionProsConsWhen to Use
Ion-Pairing A lipophilic counter-ion (e.g., sodium dodecyl sulfate) is added to the formulation. It forms a neutral, more lipophilic complex with the cationic drug, which can then partition into and cross the membrane.Simple to formulate; can be effective for moderately charged compounds.The complex can dissociate in the gut; potential for local irritation; regulatory complexity.A good first strategy to try due to its simplicity, especially for early-stage screening.
Lipid-Based Formulations (SMEDDS/SNEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion in the gut, which can enhance absorption via the lymphatic pathway, bypassing the liver first-pass effect.Can significantly increase bioavailability for lipophilic and poorly soluble drugs; can mitigate P-gp efflux.Requires careful formulation development and stability testing; may not be as effective for highly water-soluble charged drugs.Best for compounds with some lipophilicity (logP > 1) where both solubility and permeability are issues.
Nanoparticle Encapsulation (e.g., PLGA) The drug is encapsulated within a polymer matrix. These nanoparticles can be taken up by M-cells in the Peyer's patches of the gut, providing an alternative absorption route.Protects the drug from degradation; allows for controlled release; can target specific absorption pathways.Complex manufacturing process; potential for immunogenicity; higher regulatory burden.An advanced strategy for high-value candidates where other methods have failed.

Part 4: The Definitive Experiment - In Vivo Pharmacokinetic Study

After developing an enabling formulation, you must validate its performance in vivo. The gold-standard experiment is a four-group crossover study in rodents (or a non-crossover study if terminal bleeds are required) to determine absolute bioavailability.

Protocol 3: Rodent Pharmacokinetic Study for Absolute Bioavailability

Objective: To compare the plasma concentration-time profiles of N-Methylcytisine hydriodide after intravenous (IV) and oral (PO) administration of both a simple solution and the new enabling formulation.

Animal Model: Male Sprague-Dawley rats (n=4-6 per group), cannulated (jugular vein) for serial blood sampling.

Study Design:

GroupRouteFormulationDosePurpose
1 IV BolusSimple Solution in Saline1 mg/kgDefines 100% bioavailability benchmark (AUCiv) and clearance.
2 Oral GavageSimple Solution in Water10 mg/kgDetermines baseline oral bioavailability of the unformulated drug.
3 Oral GavageEnabling Formulation10 mg/kgTests the effectiveness of the new formulation.

Methodology:

  • Acclimatization & Fasting: Acclimatize cannulated animals and fast them overnight (with free access to water) before dosing.

  • Dosing: Administer the compound to each group as specified. For the IV group, administer via the tail vein or a secondary cannula. For PO groups, use oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. The initial time points are critical for the IV group.

  • Plasma Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-Methylcytisine in all plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, and Area Under the Curve (AUC).

  • Calculate Absolute Bioavailability (F%):

    • F% (Simple Solution) = (AUCpo, group 2 / AUCiv, group 1) * (DoseIV / DosePO) * 100

    • F% (Enabling Formulation) = (AUCpo, group 3 / AUCiv, group 1) * (DoseIV / DosePO) * 100

Interpreting the Results: A statistically significant increase in the F% for Group 3 compared to Group 2 validates the success of your formulation strategy.

G cluster_iv Group 1: Intravenous (IV) cluster_po Group 2/3: Oral (PO) DoseIV Dose (1 mg/kg) in Saline RatIV Rat Cohort (n=6) DoseIV->RatIV SampleIV Serial Blood Sampling RatIV->SampleIV AUC_IV Calculate AUC_IV (100% Bioavailable) SampleIV->AUC_IV Result Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) AUC_IV->Result DosePO Dose (10 mg/kg) (Simple vs. Advanced) RatPO Rat Cohort (n=6) DosePO->RatPO SamplePO Serial Blood Sampling RatPO->SamplePO AUC_PO Calculate AUC_PO SamplePO->AUC_PO AUC_PO->Result

Caption: Experimental design for an absolute bioavailability study.

References

  • Achieve Announces Study Results Demonstrating Similar Bioavailability for New Cytisine Formulation. (2018). American Pharmaceutical Review. [Link]

  • Gould, A., & Tutka, P. (2019). Cytisine for nicotine addiction treatment: a review of pharmacology, therapeutics and an update of clinical trial evidence for smoking cessation. Addiction, 115(3), 413-425. [Link]

  • Jeong, S. H., et al. (2018). Pharmacokinetics of cytisine, an α 4 β 2 nicotinic receptor partial agonist, in healthy smokers following a single dose. Drug Design, Development and Therapy, 12, 385-393. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 670971, N-Methylcytisine. PubChem. Retrieved March 26, 2026, from [Link].

  • PubChemLite. (n.d.). N-methylcytisine (C12H16N2O). Retrieved March 26, 2026, from [Link].

  • Walker, N., et al. (2019). Cytisine for smoking cessation. CMAJ, 191(12), E349. [Link]

  • Wikipedia. (n.d.). Cytisine. Retrieved March 26, 2026, from [Link].

  • CAS Common Chemistry. (n.d.). (-)-N-Methylcytisine. Retrieved March 26, 2026, from [Link].

  • Zdraveska, M., et al. (2010). Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits. Acta pharmaceutica, 60(1), 91-98. [Link]

  • Petruczynik, A., et al. (2020). Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity. Molecules, 25(17), 3936. [Link]

  • Barlow, R. B., & McLeod, L. J. (1969). Some studies on cytisine and its methylated derivatives. British journal of pharmacology, 35(1), 161–174. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Methylcytisine hydriodide vs nicotine in behavioral pharmacology assays

Objective Comparison Guide: N-Methylcytisine Hydriodide vs. Nicotine in Behavioral Pharmacology Assays As drug development pivots toward highly selective nicotinic acetylcholine receptor (nAChR) modulators, understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: N-Methylcytisine Hydriodide vs. Nicotine in Behavioral Pharmacology Assays

As drug development pivots toward highly selective nicotinic acetylcholine receptor (nAChR) modulators, understanding the nuanced behavioral pharmacology of quinolizidine alkaloids is critical. Nicotine remains the gold-standard full agonist for mapping central nAChR pathways. However, structural derivatives like N-Methylcytisine (NMC) hydriodide—a methylated analog of the partial agonist cytisine—offer unique pharmacological profiles.

This guide provides an authoritative, data-driven comparison of N-Methylcytisine hydriodide and nicotine, detailing the causality behind their behavioral effects, receptor kinetics, and the self-validating experimental protocols used to evaluate them.

Receptor Pharmacology: The Mechanistic Causality

To understand the behavioral divergence between nicotine and NMC, we must first examine their structural interactions at the receptor level. Nicotine binds with high affinity to the orthosteric sites of α4β2 and α7 nAChRs, acting as a full agonist that triggers rapid ion channel opening and subsequent neurotransmitter release[1].

Conversely, N-Methylcytisine (also known as caulophylline) features a methyl group attached to the basic nitrogen of the cytisine pharmacophore. This N-methylation introduces steric hindrance within the receptor binding pocket. Consequently, NMC exhibits diminished affinity and functional potency at mammalian α4β2 and α7 nAChR subtypes compared to both nicotine and unmethylated cytisine[1][2]. While it maintains a high affinity (Kd = 50 nM) for specific invertebrate nAChRs (such as those in squid optical ganglia), its central efficacy in mammalian models is significantly blunted, shifting its profile toward that of a weak partial agonist or peripheral modulator[1].

Pathway Nicotine Nicotine (Full Agonist) a4b2 α4β2 nAChR (Ventral Tegmental Area) Nicotine->a4b2 High Affinity / Full Efficacy NMC N-Methylcytisine (Weak Partial Agonist) NMC->a4b2 Steric Hindrance / Low Efficacy DA_Release Dopamine Release (Nucleus Accumbens) a4b2->DA_Release VTA Activation Behavior Behavioral Output: Locomotion & Reward DA_Release->Behavior

Mesolimbic dopaminergic signaling pathway comparing Nicotine and N-Methylcytisine activation.

Comparative Behavioral Pharmacology

The structural differences between these two compounds translate into distinct readouts across standard behavioral pharmacology assays.

A. Drug Discrimination (Central Stimulus Control)

Drug discrimination assays measure the subjective, interoceptive stimulus effects of a drug. Nicotine serves as a potent discriminative stimulus, primarily mediated by central α4β2 receptors[1]. Because N-methylation reduces central nAChR efficacy, NMC hydriodide demonstrates poor substitution for nicotine in two-lever operant tasks[1][2]. Researchers utilize NMC in these assays specifically to map the structure-activity relationship (SAR) of the basic nitrogen; the failure of NMC to fully substitute for nicotine confirms that an unhindered secondary amine is critical for robust central psychoactive effects.

B. Locomotor Activity

Systemic administration of nicotine typically produces a biphasic locomotor response: initial depression followed by hyperlocomotion, driven by dopamine release in the mesolimbic pathway[1]. NMC hydriodide, lacking robust central α4β2 agonism, fails to produce the profound hyperlocomotor sensitization seen with nicotine.

C. In Vivo Anti-Inflammatory & Antinociceptive Assays

Where NMC truly distinguishes itself from nicotine is in peripheral anti-inflammatory models. Nicotine's antinociceptive effects are largely central. In contrast, NMC and its derivatives have demonstrated significant peripheral anti-inflammatory activity. Oral administration of NMC effectively ameliorates dextran-sulfate-sodium (DSS)-induced colitis in mice by down-regulating NF-κB activation and inhibiting pro-inflammatory cytokines[3]. Furthermore, novel derivatives of NMC exhibit anti-inflammatory properties in carrageenan-induced paw edema models comparable to diclofenac, acting via COX-1/COX-2 interactions[4].

Quantitative Data Synthesis

Table 1: Comparative Pharmacological & Behavioral Profile

Parameter / AssayNicotineN-Methylcytisine Hydriodide
Primary Target α4β2, α7 nAChRs (Full Agonist)nAChRs (Weak Partial Agonist) / Peripheral targets
Binding Affinity (Central) High (Ki ~ 1-2 nM at α4β2)Diminished (Sterically hindered)[1]
Drug Discrimination Potent discriminative stimulusWeak/No substitution for nicotine[1]
Locomotor Activity Strong hyperlocomotion (DA mediated)Minimal central activation; potential sedation
Anti-Inflammatory (In Vivo) Modest (Cholinergic anti-inflammatory)High (Inhibits NF-κB, COX-1/2 interactions)[3][4]

Step-by-Step Experimental Methodologies

To ensure scientific integrity, behavioral assays must be designed as self-validating systems. Below is the standardized protocol for evaluating nAChR ligands using the Two-Lever Drug Discrimination Assay.

Protocol: Two-Lever Drug Discrimination Assay

Causality Note: The hydriodide salt of NMC is utilized to ensure complete aqueous solubility in physiological saline, preventing precipitation during intraperitoneal (i.p.) injection and ensuring reliable pharmacokinetic absorption.

Step 1: Apparatus Habituation & Shaping

  • Action: Place food-restricted subjects (e.g., Sprague-Dawley rats) into standard operant chambers. Train them to press both levers for a food pellet reward on a Fixed Ratio 1 (FR1) schedule, gradually increasing to a Tandem Variable Interval / Fixed Ratio (e.g., VI-15s, FR-10) schedule.

  • Validation: Subjects must achieve a stable baseline response rate (>0.5 presses/sec) before drug training begins.

Step 2: Discrimination Training

  • Action: Administer Nicotine (0.4 mg/kg, s.c.) 15 minutes prior to the session. Only responses on the designated "Drug Lever" are reinforced. On alternate days, administer Saline (1 ml/kg, s.c.) and reinforce only the "Saline Lever".

  • Causality: The 15-minute pretreatment time aligns with nicotine's rapid blood-brain barrier penetration and peak central receptor occupancy.

Step 3: Protocol Validation (Self-Validating Check)

  • Action: Training continues until the subject meets strict criteria: >80% of responses on the correct lever before the first reinforcement, for 10 consecutive sessions.

  • Validation: If a subject fails to maintain this accuracy during intermittent saline control days, their data is excluded from the final analysis to prevent false-positive substitution data.

Step 4: Substitution Testing (NMC Hydriodide)

  • Action: Administer NMC hydriodide (e.g., 1.0 - 10.0 mg/kg, i.p.) 30 minutes prior to the session.

  • Causality: The pretreatment time is extended to 30 minutes to account for the altered lipophilicity and slower absorption kinetics caused by the N-methyl group.

Step 5: Data Analysis

  • Action: Calculate the percentage of responses on the drug lever. Full substitution is defined as >80% drug-lever responding.

Workflow Habituation 1. Habituation & Shaping (Lever Pressing for Reward) Training 2. Discrimination Training (Nicotine vs. Saline) Habituation->Training Validation 3. Protocol Validation (>80% Accuracy Required) Training->Validation Testing 4. Substitution Testing (NMC Hydriodide Administered) Validation->Testing Analysis 5. Data Analysis (% Drug-Lever Responding) Testing->Analysis

Step-by-step experimental workflow for two-lever drug discrimination behavioral assays.

References

  • [N-methylcytisine--a selective ligand of nicotinic receptors of acetylcholine in the CNS] - nih.gov -
  • Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - if-pan.krakow.pl -
  • N-Methylcytisine Ameliorates Dextran-Sulfate-Sodium-Induced Colitis in Mice by Inhibiting the Inflamm
  • Anti-Inflammatory Activity of Novel 12-N-methylcytisine Deriv
  • Cytisine derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities - researchg

Sources

Comparative

Validating N-Methylcytisine Hydriodide Purity: A Comparative Guide to qNMR vs. Traditional Methods

For researchers investigating nicotinic acetylcholine receptors (nAChRs), the absolute purity of pharmacological ligands is a non-negotiable baseline. N-Methylcytisine (Caulophylline) is a well-documented alkaloid that a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers investigating nicotinic acetylcholine receptors (nAChRs), the absolute purity of pharmacological ligands is a non-negotiable baseline. N-Methylcytisine (Caulophylline) is a well-documented alkaloid that acts as a potent nAChR agonist, exhibiting high affinity (e.g., KD​ = 5 nM in specific ganglia) and selectively binding to nAChRs over muscarinic receptors[1]. In drug development and neuropharmacology, this compound is frequently utilized in its hydriodide salt form to enhance aqueous solubility and stability.

However, accurately assessing the purity of N-Methylcytisine hydriodide presents a significant analytical challenge. Even trace impurities—such as unreacted precursors, degradation products, or residual solvents—can drastically skew dose-response curves and binding affinity calculations. This guide objectively compares traditional purity validation methods with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the gold standard for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Purity

Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) has been the default for purity assessment. While highly sensitive, HPLC-UV is fundamentally a relative purity method. It relies on the assumption that all components in a mixture possess similar UV response factors, or it necessitates the use of identical reference standards for every single impurity to achieve accurate quantification[2]. Because the N-Methylcytisine skeleton lacks a highly conjugated chromophore network beyond its pyridone ring, the UV response factors of its potential impurities can vary wildly, leading to significant over- or under-estimations of purity.

Quantitative NMR (qNMR) resolves this dilemma by operating as a primary analytical method. The core principle of qNMR is that the integrated signal area of a specific nucleus (typically 1H ) is directly proportional to the molar concentration of that nucleus in the sample[2]. By comparing the integral of the analyte’s signal to a certified internal standard (IS) of known purity, researchers can determine the absolute mass fraction of N-Methylcytisine hydriodide without requiring a primary reference standard of the analyte itself[3].

Comparative Performance Data

The following table summarizes the performance metrics of qNMR compared to traditional chromatographic methods for alkaloid purity validation:

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS
Quantification Principle Direct molar proportionalitySeparation & UV response factorsSeparation & ionization efficiency
Reference Standard Requirement Universal Internal Standard (e.g., DNBA)Analyte-specific primary standardAnalyte-specific primary standard
Purity Output Absolute mass fraction (%)Relative purity (Area %)Relative purity (Area %)
Sensitivity (LOD) ~0.1%~0.01%<0.001%
Structural Verification Yes (Simultaneous structural confirmation)No (Retention time only)Partial (Mass-to-charge ratio)
Analysis Time per Sample ~15–30 minutes~30–60 minutes~30–60 minutes

Data synthesized from comparative analytical standards[2],[4].

Self-Validating qNMR Protocol for N-Methylcytisine Hydriodide

To ensure scientific integrity, a qNMR protocol must be a self-validating system. Every experimental choice must be governed by the physical laws of nuclear magnetic resonance to prevent signal saturation and integration errors.

Internal Standard (IS) and Solvent Selection

The Causality: The internal standard must be chemically inert, highly pure, and exhibit NMR signals that do not overlap with the analyte[5]. N-Methylcytisine possesses a pyridone ring with protons resonating at ~6.0, 6.4, and 7.3 ppm, alongside aliphatic/N-methyl protons between 1.0–4.5 ppm. The Choice: 3,5-Dinitrobenzoic acid (DNBA) is selected as the IS because its aromatic protons resonate at >8.8 ppm, ensuring zero spectral interference. DMSO- d6​ is chosen as the solvent because it fully dissolves both the hydriodide salt and DNBA without causing the rapid proton exchange issues sometimes observed in D2​O .

Gravimetric Sample Preparation

The Causality: Because qNMR relies on mass balance, weighing errors directly translate to purity errors. The Choice: Accurately weigh ~15.00 mg of N-Methylcytisine hydriodide and ~5.00 mg of certified DNBA (purity >99.5%) using a calibrated microbalance (readability 0.001 mg). Co-dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex for 1 minute and sonicate for 5 minutes to ensure absolute homogenization before transferring to a 5 mm precision NMR tube.

NMR Acquisition Parameters

The Causality: To achieve quantitative accuracy, all nuclei must fully return to thermal equilibrium between pulses. If the relaxation delay ( D1​ ) is too short, the signals will saturate, artificially deflating the integral values. The Choice:

  • Pulse Angle: A 90° excitation pulse is used to maximize the Signal-to-Noise Ratio (SNR) in a single scan.

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (longitudinal relaxation time). For small alkaloids and DNBA in DMSO, a D1​ of 30 seconds is typically sufficient to ensure >99.3% magnetization recovery[4].

  • Scans (NS): 64 scans to ensure the SNR of the target peaks exceeds 250:1.

Data Processing and Mass Balance Calculation

After applying an exponential window function (Line Broadening = 0.3 Hz), zero-filling, and careful manual phase/baseline correction, integrate the DNBA aromatic signal and the N-Methylcytisine pyridone signal (e.g., the proton at 7.3 ppm).

Calculate the absolute purity ( Px​ ) using the following self-validating mass balance equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).

qNMR Validation Workflow

G N1 1. Analyte & IS Selection N-Methylcytisine HI + DNBA N2 2. Gravimetric Prep Microbalance Weighing N1->N2 High Precision N3 3. NMR Acquisition 90° Pulse, D1 > 5*T1 N2->N3 DMSO-d6 Dissolution N4 4. Data Processing Phasing, Baseline & Integration N3->N4 FID Signal N5 5. Purity Calculation Absolute Mass Fraction N4->N5 Integral Ratios

Workflow for qNMR purity validation of N-Methylcytisine hydriodide.

Conclusion

While HPLC-UV remains an excellent tool for routine batch monitoring and trace impurity detection, it falls short when absolute molar purity is required without a primary reference standard. By employing qNMR, drug development professionals can establish a metrologically traceable, absolute mass fraction for N-Methylcytisine hydriodide. This ensures that subsequent in vitro and in vivo pharmacological data is built upon a foundation of absolute quantitative certainty.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]

  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methylcytisine hydriodide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling neuroactive alkaloids. N-Methylcytisine hydriodide (derived from the parent alkaloid N-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling neuroactive alkaloids. N-Methylcytisine hydriodide (derived from the parent alkaloid N-Methylcytisine, CAS: 486-86-2) is a potent compound primarily utilized in pharmacological research targeting the central nervous system.

Because N-Methylcytisine binds selectively to nicotinic acetylcholine receptors (nAChRs)[1], improper handling or disposal can lead to severe environmental contamination and acute toxicity via oral, dermal, or inhalation exposure[1][2]. Furthermore, the presence of the hydriodide counterion introduces specific chemical incompatibilities that must dictate your laboratory's waste segregation strategy.

The following guide outlines the mechanistic reasoning, operational workflows, and proper institutional disposal procedures for N-Methylcytisine hydriodide.

Chemical Profile & Mechanistic Risk Assessment

To design an effective disposal plan, we must first understand the causality behind the compound's hazards. You cannot effectively mitigate a risk you do not mechanistically understand.

Table 1: Hazard Causality and Required Engineering Controls

Hazard ClassificationMechanistic CauseOperational Mitigation & Control
Acute Toxicity (Oral/Dermal/Inhalation) Agonism of nAChRs in the CNS and peripheral nervous system, leading to overstimulation[1].Handle exclusively in a certified Class II Biological Safety Cabinet or chemical fume hood. Require double-gloving (Nitrile).
Halide Reactivity (Hydriodide Salt) The iodide ion ( I− ) is a reducing agent. In the presence of strong oxidizers, it oxidizes to elemental iodine ( I2​ ).Strict waste segregation. Never mix hydriodide waste with peroxides, nitric acid, or permanganates.
Environmental Persistence Complex polycyclic alkaloid structure resists standard biological degradation in municipal water systems.Zero-drain-disposal policy. Mandatory routing to high-temperature incineration via EHS.

Standard Operating Procedure: Institutional Disposal Workflow

Do not attempt to chemically neutralize or destroy this compound in the laboratory. In-lab destruction of complex alkaloids often yields unpredictable, highly toxic intermediates. The only self-validating, compliant method for disposal is packaging the material for professional high-temperature incineration managed by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol
  • Step 1: Container Selection and Validation

    • Action: Select a high-density polyethylene (HDPE) or amber glass waste container with a secure, PTFE-lined screw cap.

    • Causality: HDPE and PTFE provide excellent chemical inertness, preventing the leaching of the alkaloid or degradation by the hydriodide salt. Amber glass prevents potential UV-induced degradation of the iodide into reactive radical species.

  • Step 2: Segregation of Waste Streams

    • Action: Separate solid waste (powders, contaminated pipette tips, PPE) from liquid waste (aqueous solutions, organic solvent mixtures).

    • Causality: Liquid and solid wastes require different incineration feed rates at the disposal facility. Furthermore, keeping this waste strictly isolated from strong oxidizers prevents the exothermic release of toxic, violet iodine gas ( I2​ ).

  • Step 3: Definitve Labeling

    • Action: Label the container immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste: Toxic Alkaloid (N-Methylcytisine) / Contains Halides (Iodide)."

    • Causality: EHS personnel rely on accurate chemical descriptions to route the waste to an incinerator equipped with appropriate exhaust scrubbers. Halogenated waste requires specific alkaline scrubbers to neutralize hydroiodic acid gas generated during combustion.

  • Step 4: EHS Transfer and Chain of Custody

    • Action: Once the container is 80% full, seal it, decontaminate the exterior with a 10% bleach solution followed by water, and initiate a hazardous waste pickup request.

    • Causality: The 80% fill limit prevents over-pressurization and spillage due to thermal expansion. Exterior decontamination ensures the safety of the logistics personnel transporting the waste.

Waste Routing Visualization

The following diagram illustrates the logical flow of N-Methylcytisine hydriodide waste from generation to its final, safe destruction.

G Start N-Methylcytisine Hydriodide Waste Generation Solid Solid Waste (Powder, Tips, PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid Hazard DO NOT DRAIN DISPOSE Acute Aquatic Toxicity Start->Hazard Seg Segregation Check: Ensure NO Strong Oxidizers Solid->Seg Liquid->Seg Label Labeling: "Toxic Alkaloid, Contains Halides" Seg->Label EHS EHS Chain of Custody & Manifest Verification Label->EHS Incinerator High-Temperature Incineration (with Halogen Scrubbers) EHS->Incinerator

Institutional waste routing and EHS chain of custody for alkaloid hydriodide salts.

Emergency Spill Response Protocol

A protocol is only trustworthy if it accounts for failure states. In the event of an accidental spill of N-Methylcytisine hydriodide powder or solution:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside.

  • Don Appropriate PPE: Verify that you are wearing fresh nitrile gloves, safety goggles, and a lab coat. If the spill is a dry powder outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of toxic dust[1].

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large concentrated spills.

  • Containment (Solid): Gently cover the powder with damp paper towels (moistened with water) to suppress aerosolization before wiping it up.

  • Collection: Scoop the absorbed material using a non-sparking plastic tool and place it into a designated, sealable solid waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Alkaloids are generally poorly soluble in pure water but washing with a mild detergent ensures the disruption of any residual particulate adhesion.

  • Reporting: Document the spill and the disposal of the cleanup materials with your EHS department.

References

  • PubChem. N-Methylcytisine | C12H16N2O | CID 670971. National Institutes of Health. Retrieved from:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-Methylcytisine Hydriodide

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a critical extension of experimental design. When handling potent neuropharmacological agents like N-Methylcytisine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a critical extension of experimental design. When handling potent neuropharmacological agents like N-Methylcytisine hydriodide, your safety protocols must be as rigorous and self-validating as your analytical methodologies.

Below is the comprehensive, causality-driven guide for the safe handling, dissolution, and disposal of this compound.

Chemical Profiling & Hazard Context

N-Methylcytisine (also known as Caulophylline) is a tricyclic quinolizidine alkaloid naturally found in Caulophyllum thalictroides and Sophora species. It functions as a potent ligand at nicotinic acetylcholine receptors (nAChRs), demonstrating particularly high affinity for the α4β2 subtype in the central nervous system [1].

When synthesized as a hydriodide salt (N-Methylcytisine hydriodide), the molecule gains enhanced aqueous solubility and stability, making it ideal for in vitro assays. However, this salt formulation introduces specific logistical challenges. The hydriodide salt presents as a fine, easily aerosolized crystalline powder. Because it acts on nAChRs, acute systemic exposure can lead to rapid neurotoxicity, including the paralysis of respiratory muscles [2].

Quantitative Hazard Identification

Understanding the physicochemical properties of a compound is the first step in risk mitigation. The following table summarizes the critical data driving our Personal Protective Equipment (PPE) and handling rationale.

Property / HazardSpecificationOperational Implication
Chemical Name N-Methylcytisine hydriodideSalt form increases solubility in biological fluids (sweat, mucous membranes).
CAS Number 20013-22-3 (Salt) / 486-86-2 (Base)Ensure SDS matches the exact salt form being handled.
Molecular Weight 332.18 g/mol (Salt)Small molecule; easily crosses biological membranes.
GHS Classification H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled [3].
Target Receptors nAChRs (α4β2, α7)Neurotoxic at high doses; risk of respiratory paralysis [2].
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing and transfer.

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat PPE as a mere checklist; it is a vital barrier system tailored to the specific pharmacokinetics of the chemical.

  • Respiratory Protection (NIOSH-approved N95, P100, or PAPR):

    • Causality: N-Methylcytisine hydriodide is a fine powder. Standard surgical masks do not provide a peripheral seal. Inhalation of the dust allows the alkaloid to bypass first-pass metabolism, directly entering the highly vascularized pulmonary bed and rapidly reaching central nAChRs.

  • Dermal Protection (Double-gloving with extended-cuff Nitrile):

    • Causality: The H312 hazard (Harmful in contact with skin) is exacerbated by the hydriodide salt's solubility. If the powder contacts sweaty skin, it dissolves and is readily absorbed transdermally. Double gloving ensures that if the outer glove is micro-punctured, the inner glove maintains the barrier.

  • Ocular Protection (Chemical splash goggles):

    • Causality: The ocular mucosa is highly absorptive. Standard safety glasses with side shields are insufficient against aerosolized dust particles.

  • Body Protection (Tyvek® suit or dedicated fluid-resistant lab coat):

    • Causality: Prevents the accumulation of microscopic alkaloid dust on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory.

Operational Workflows & Handling Protocols

To ensure trustworthiness and reproducibility, every handling event must follow a strict, self-validating protocol.

Step-by-Step Methodology for Weighing and Dissolution
  • Preparation: Verify that the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing enclosure is operational with inward airflow.

  • Donning: Apply PPE in the correct order: Lab coat -> Goggles -> Respirator -> Inner gloves -> Outer gloves.

  • Static Mitigation: Alkaloid salts are prone to static cling. Wipe the exterior of the chemical vial and the weighing spatulas with an anti-static wipe before opening.

  • Transfer: Open the N-Methylcytisine hydriodide vial only inside the BSC. Use a micro-spatula to transfer the required mass to a pre-tared anti-static weigh boat.

  • Dissolution (In Situ): Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO or distilled water) directly to the weigh boat, or transfer the powder to a vial and add solvent within the BSC. The compound is highly soluble in DMSO and water [4].

  • Sealing: Cap the solution vial tightly. Wipe the exterior of the vial with a damp solvent wipe to remove any microscopic dust before removing it from the enclosure.

Operational Workflow Visualization

G Start Initiate Protocol PPE Don PPE (Double Nitrile, P100, Goggles) Start->PPE Ventilation Transfer to Weighing Enclosure / BSC PPE->Ventilation Weighing Weigh N-Methylcytisine Hydriodide Powder Ventilation->Weighing Dissolution Reconstitute in Solvent (e.g., DMSO/Water) Weighing->Dissolution Seal Seal Vials & Surface Decontamination Dissolution->Seal Waste Dispose of Solid Waste (Hazardous Chemical Bin) Seal->Waste End Doff PPE & Wash Hands Waste->End

Caption: Step-by-step operational workflow for the safe handling and dissolution of N-Methylcytisine hydriodide.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental spills occur. A rapid, systematic response prevents widespread contamination.

Dry Powder Spill Cleanup Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not sweep or use a standard vacuum, as mechanical agitation will aerosolize the hydriodide salt.

  • Neutralize/Absorb: Gently cover the spilled powder with absorbent paper towels. Slowly pour a solvent (such as a mild detergent-water mix) over the towels to dissolve and trap the powder without generating dust.

  • Collect: Scoop the wet debris using a plastic scraper and place it into a sealable, hazardous waste container.

  • Decontaminate: Wash the spill surface three times with soap and water, followed by a 70% ethanol wipe-down.

Disposal Protocols

All materials contaminated with N-Methylcytisine hydriodide (including empty vials, weigh boats, and outer gloves) must be treated as acutely hazardous chemical waste.

  • Liquid Waste: Collect liquid waste in dedicated, clearly labeled "Toxic Alkaloid Waste" high-density polyethylene (HDPE) carboys. Do not pour solutions down the sink.

  • Solid Waste: Dispose of solid waste via a licensed hazardous waste contractor for high-temperature incineration, in strict compliance with local environmental protection agency (EPA) or equivalent regulatory guidelines.

References
  • Title: Nicotine – Knowledge and References (Experimental and computational analysis of N-methylcytisine) Source: Taylor & Francis (Molecular Physics) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylcytisine hydriodide
Reactant of Route 2
N-Methylcytisine hydriodide
© Copyright 2026 BenchChem. All Rights Reserved.